molecular formula C15H13N3O B2644493 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine CAS No. 501902-74-5

3-(4-phenoxyphenyl)-1H-pyrazol-5-amine

Cat. No.: B2644493
CAS No.: 501902-74-5
M. Wt: 251.289
InChI Key: CPCLKKOZSQEDRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-phenoxyphenyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C15H13N3O and its molecular weight is 251.289. The purity is usually 95%.
BenchChem offers high-quality 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-phenoxyphenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c16-15-10-14(17-18-15)11-6-8-13(9-7-11)19-12-4-2-1-3-5-12/h1-10H,(H3,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCLKKOZSQEDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(4-phenoxyphenyl)-1H-pyrazol-5-amine CAS 330786-24-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 330786-24-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Foreword: A Note on Nomenclature

This guide provides a comprehensive technical overview of the compound registered under CAS number 330786-24-8. It is critical to clarify from the outset that while the topic name "3-(4-phenoxyphenyl)-1H-pyrazol-5-amine" was specified, the authoritative chemical databases, including PubChem, Sigma-Aldrich, and others, universally associate CAS 330786-24-8 with the structure 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine .[1] The latter is a fused heterocyclic system, distinct from a simple pyrazole. This document will therefore focus exclusively on the properties and applications of the correct compound linked to this CAS number, a critical intermediate in modern pharmaceutical manufacturing.

Introduction: A Cornerstone in Kinase Inhibitor Synthesis

3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a solid organic compound of significant interest in medicinal chemistry and process development. Its primary importance lies in its role as a key starting material, or advanced intermediate, in the synthesis of Ibrutinib .[2][3] Ibrutinib is a potent, first-in-class, irreversible inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia.[2][3]

The pyrazolo[3,4-d]pyrimidine scaffold of this molecule is a privileged structure in drug discovery.[4][5] As a bioisostere of purine, it can effectively interact with the hinge region of kinase active sites, making it a foundational core for designing a wide range of kinase inhibitors.[6] Understanding the properties, synthesis, and handling of this intermediate is therefore essential for researchers and developers working on Ibrutinib and other related therapeutic agents.

Physicochemical and Structural Properties

The fundamental identity and physical characteristics of a compound dictate its handling, reactivity, and analytical profile.

Chemical Identity

The structure of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine features a central pyrazolo[3,4-d]pyrimidine core with a 4-phenoxyphenyl substituent at the 3-position and an amine group at the 4-position.

Caption: Chemical Structure of the title compound.

Data Summary Table

The following table summarizes the key physicochemical properties and identifiers for this compound.

PropertyValueSource(s)
CAS Number 330786-24-8[1]
Molecular Formula C₁₇H₁₃N₅O[1][2][7]
Molecular Weight 303.32 g/mol [1][2][7]
IUPAC Name 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine[1][7]
Synonyms Ibrutinib Intermediate A, Ibrutinib N-2, IBT4A[1][8][9]
Appearance Light Grey to Light Brown Solid[10]
Exact Mass 303.11201006 Da[1][8]
InChI Key YYVUOZULIDAKRN-UHFFFAOYSA-N[8]
Storage Temp. Room Temperature or -20°C[7]
Purity Typically ≥97%

Synthesis and Manufacturing Insights

The efficient and scalable synthesis of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is paramount for the cost-effective production of Ibrutinib. The predominant method employed in the literature and patents is the Suzuki-Miyaura cross-coupling reaction.[11][12]

Core Synthesis: Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is the industry standard for forming carbon-carbon bonds between aryl halides/triflates and boronic acids. Its selection is driven by high yields, excellent functional group tolerance, and commercially available starting materials.

Causality of Experimental Design:

  • Reactants: The synthesis couples a halogenated pyrazolo[3,4-d]pyrimidine core (typically 3-iodo- or 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine) with 4-phenoxyphenylboronic acid.[2][3] The iodo-derivative is often preferred as the C-I bond is more reactive towards oxidative addition to the palladium catalyst than the C-Br bond, often leading to milder reaction conditions and higher yields.

  • Catalyst: A Palladium(0) catalyst is essential. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is commonly cited.[13] The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required.[13] The base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step.

  • Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is typically used.[12][13] This two-phase system effectively dissolves both the organic reactants and the inorganic base, creating the necessary interface for the reaction to proceed efficiently.

synthesis_workflow cluster_reactants Starting Materials cluster_reagents Reagents & Conditions A 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Reaction Suzuki-Miyaura Coupling Reaction A->Reaction B 4-Phenoxyphenylboronic Acid B->Reaction Catalyst Pd(PPh₃)₄ Catalyst Catalyst->Reaction Base K₃PO₄ (Base) Base->Reaction Solvent Dioxane/Water Solvent Solvent->Reaction Heat Heat (e.g., 120°C) Heat->Reaction Workup Aqueous Workup & Filtration Reaction->Workup Cool to RT Purification Washing with Methanol/Ethanol Workup->Purification Isolate Solid Product Final Product: 3-(4-phenoxyphenyl)-1H- pyrazolo[3,4-d]pyrimidin-4-amine Purification->Product Dry

Caption: Suzuki-Miyaura Synthesis Workflow.

Step-by-Step Synthesis Protocol (Suzuki Coupling)

This protocol is a representative synthesis adapted from publicly available literature.[2][13]

  • Vessel Preparation: To a suitable reaction vessel, add 3-iodo-4-aminopyrazolo[3,4-d]pyrimidine (1.0 eq), 4-phenoxybenzeneboronic acid (2.0 eq), and potassium phosphate (K₃PO₄) (3.0 eq).

  • Solvent Addition: Add dioxane (approx. 10 mL per gram of starting pyrimidine) and water (approx. 4 mL per gram of starting pyrimidine).

  • Inerting: Stir the mixture for 5-10 minutes. Purge the vessel with an inert gas (e.g., argon or nitrogen) for 20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (approx. 0.15 eq).

  • Reaction: Heat the reaction mixture to 120°C and maintain for 24 hours, monitoring for completion by a suitable method (e.g., TLC or HPLC).

  • Workup & Isolation: Cool the reaction to room temperature. The product often precipitates from the mixture. Add water to dissolve inorganic salts and stir.

  • Filtration: Filter the resulting solid product.

  • Purification: Wash the filtered solid sequentially with generous portions of methanol and then ethanol to remove unreacted starting materials and impurities.

  • Drying: Dry the purified solid in a vacuum oven to yield 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine as a solid. A typical yield is around 75%.[2][13]

Analytical Characterization & Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and quality of the synthesized intermediate before its use in subsequent GMP steps.

TechniquePurposeExpected Result / Observation
¹H NMR Structural ConfirmationComplex aromatic region showing signals for the phenoxy and phenyl protons. A distinct singlet for the pyrimidine C6-H proton. Broad signals for the NH and NH₂ protons.[14]
¹³C NMR Structural ConfirmationAromatic carbons in the 110-160 ppm range. Signals corresponding to the fused pyrazolopyrimidine core.[14]
Mass Spec. (ESI+) Molecular Weight VerificationA prominent molecular ion peak at m/z 304.1 [M+H]⁺ corresponding to the protonated molecule (C₁₇H₁₄N₅O⁺).
HPLC Purity AssessmentA single major peak under calibrated conditions, used to determine chemical purity (typically >98%).
FT-IR Functional Group IDCharacteristic stretches for N-H (amine), C=N, C=C (aromatic), and C-O-C (ether) bonds.
General Protocol: HPLC Purity Analysis

This protocol provides a general framework for assessing the purity of the final product. Specific parameters must be optimized and validated.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of the compound in a suitable diluent (e.g., acetonitrile/water) to a known concentration (e.g., 0.1 mg/mL).

  • Sample Preparation: Prepare the synthesized sample in the same manner and at the same concentration as the standard.

  • Chromatographic Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the blank (diluent), standard, and sample solutions.

  • Calculation: Determine the purity of the sample by comparing the area of the main peak to the total area of all peaks detected in the chromatogram (Area % method).

Core Application: The Ibrutinib Synthesis Pathway

The primary industrial application of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is as the central scaffold upon which the final Ibrutinib molecule is constructed.[11][15]

The synthesis proceeds by attaching the chiral piperidine side chain, followed by acylation to install the pharmacologically critical acryloyl group.

ibrutinib_pathway A 3-(4-phenoxyphenyl)-1H- pyrazolo[3,4-d]pyrimidin-4-amine (Intermediate A) C Mitsunobu Reaction (e.g., DIAD, PPh₃) A->C B (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate B->C D Protected Ibrutinib Intermediate (Boc-protected) C->D E Deprotection (e.g., TFA or HCl) D->E Acidic Conditions F (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl) -1H-pyrazolo[3,4-d]pyrimidin-4-amine E->F H Acylation (Amide bond formation) F->H G Acryloyl Chloride G->H I Ibrutinib (Final API) H->I

Caption: Synthetic pathway from Intermediate A to Ibrutinib.

The key transformation is the N-alkylation of the pyrazole ring with the chiral piperidine. A Mitsunobu reaction is a common method for this step, which couples an alcohol and a nucleophile (in this case, the pyrazole nitrogen) using reagents like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).[11][15] This is followed by the removal of the Boc protecting group under acidic conditions and final acylation to yield Ibrutinib.[15]

Broader Pharmacological Context

The pyrazolo[3,4-d]pyrimidine core is a highly valued scaffold in medicinal chemistry due to its structural similarity to endogenous purines.[4][5] This allows molecules containing this core to act as competitive inhibitors for a wide range of ATP-dependent enzymes, particularly kinases.

Key Therapeutic Areas for the Pyrazolo[3,4-d]pyrimidine Scaffold:

  • Oncology: As demonstrated by Ibrutinib, this scaffold is a powerful platform for developing kinase inhibitors targeting enzymes like EGFR, VEGFR, and CDKs, which are crucial for cancer cell proliferation and survival.[6][16]

  • Inflammation: Some derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), indicating potential applications as anti-inflammatory agents.[17]

  • Other Applications: The scaffold has been explored for a multitude of other biological activities, including CNS depressant, antibacterial, and antifungal properties.[14]

Safety and Handling

As a fine chemical intermediate, 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine requires careful handling in a laboratory or manufacturing setting.

GHS Hazard Summary:

PictogramSignal WordHazard Statements

Warning H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

Source: Sigma-Aldrich, PubChem[1][18]

Recommended Handling Procedures:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: If handling large quantities or if dust is generated, use an appropriate NIOSH-approved respirator.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • ResearchGate. "The pharmacological effects of pyrazolo[3,4-d]pyrimidine". ResearchGate. Available at: [Link].

  • Abdelgawad, M. A., et al. (2022). "Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms". Arabian Journal of Chemistry, 15(1), 103525. Available at: [Link].

  • Fares, M., et al. (2023). "Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity". RSC Advances, 13(50), 35149-35163. Available at: [Link].

  • Abdelgawad, M. A., et al. (2022). "Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities". Molecules, 27(19), 6586. Available at: [Link].

  • Schenone, S., et al. (2009). "Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies". Bioorganic & Medicinal Chemistry, 17(12), 4163-4169. Available at: [Link].

  • PubChem. "3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine". National Center for Biotechnology Information. Available at: [Link].

  • Google Patents. "Synthesis method of ibrutinib". Google Patents.
  • DrugCentral. "CAS 330786-24-8". DrugCentral. Available at: [Link].

  • Molkem. "3-(4-Phenoxy Phenyl)-1H-pyrazole[3,4-d]pyrimidin-4-Amine". Molkem. Available at: [Link].

  • ChemSrc. "330786-24-8 | 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine". ChemSrc. Available at: [Link].

  • Google Patents. "Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib". Google Patents.
  • Pharmaffiliates. "3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine". Pharmaffiliates. Available at: [Link].

  • Justia Patents. "Process for the preparation of ibrutinib and new synthesis intermediate". Justia. Available at: [Link].

  • Wang, Y., et al. (2019). "Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase". RSC Advances, 9(4), 2133-2140. Available at: [Link].

  • CORE. "NMR analysis of a series of substituted pyrazolo[3,4- d]pyrimidines- 4-amines". CORE. Available at: [Link].

  • Carl ROTH. "3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, 25 g". Carl ROTH. Available at: [Link].

  • Aarti Pharmalabs. "(R)-3-(4-Phenoxy phenyl)-1-(Piperidin-3-yl)-1H-pyrazolo [3,4-d]pyrimidin-4-amine". Aarti Pharmalabs. Available at: [Link].

  • Google Patents. "Process for the preparation of ibrutinib and new synthesis intermediate". Google Patents.
  • Google Patents. "METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES". Google Patents.
  • ResearchGate. "Synthesis of [ 13 C 6 ]‐Ibrutinib". ResearchGate. Available at: [Link].

  • Sinoway. "3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine/ Ibrutinib intermediate/ 330786-24-8". Sinoway. Available at: [Link].

  • SynThink Research Chemicals. "(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine". SynThink Research Chemicals. Available at: [Link].

Sources

Technical Profile: 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS 330786-24-8 | Ibrutinib Core Intermediate[1][2][3][4][5][6][7]

Executive Summary & Strategic Utility

3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 330786-24-8) is the foundational pharmacophore of Ibrutinib (Imbruvica), a first-in-class irreversible Bruton’s Tyrosine Kinase (BTK) inhibitor.[1]

In the architecture of drug development, this molecule serves as the ATP-mimetic scaffold .[2] It is designed to occupy the adenine-binding pocket of the BTK enzyme.[2] Its structural integrity is paramount; it anchors the molecule within the active site, allowing the subsequent piperidine-linker and acrylamide "warhead" to position correctly for the covalent modification of Cysteine-481.[2]

Clarification on Nomenclature: Researchers often encounter conflicting database entries. This compound (MW 303.[3][2][4][5]32) is the heterocyclic core .[2] It is distinct from "Ibrutinib Deacryloylpiperidine" (MW 386.45), which contains the chiral piperidine ring.[2] Confusing these two leads to critical stoichiometry errors in synthesis planning.

Chemical Identity & Physicochemical Properties[3][11][12]
AttributeTechnical Specification
Chemical Name 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS Number 330786-24-8
Molecular Formula

Molecular Weight 303.32 g/mol
Appearance White to off-white or light brown solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in Methanol; Insoluble in Water
Melting Point >200°C (Decomposes)
pKa (Calculated) ~11.5 (Pyrozole NH), ~4.5 (Pyrimidine N)
Structural Analysis & Pharmacophore Logic[8]

The molecule consists of two primary domains:

  • Pyrazolo[3,4-d]pyrimidine System: A fused bicyclic heterocycle that functions as a bioisostere for the adenine ring of ATP.[2] This allows the inhibitor to dock competitively into the ATP-binding cleft of the kinase.[2]

  • 4-Phenoxyphenyl Substituent: Attached at the C-3 position, this hydrophobic moiety extends into the "gatekeeper" region of the kinase, providing selectivity and binding affinity through Van der Waals interactions.[2]

Structural Visualization (DOT)

The following diagram illustrates the connectivity and functional domains of the intermediate.

ChemicalStructure cluster_legend Functional Domains Core Pyrazolo[3,4-d]pyrimidine (ATP Mimic) Linker C-3 Bond Core->Linker Func C-4 Amine (-NH2) (H-Bond Donor) Core->Func H-Bonding w/ Glu-475 Reactive N-1 Nitrogen (Site for Piperidine Attachment) Core->Reactive Next Synthetic Step Tail 4-Phenoxyphenyl Group (Hydrophobic Selectivity) Linker->Tail

Figure 1: Functional decomposition of the Ibrutinib Core Intermediate.[2]

Synthetic Pathways & Process Chemistry[2][4][8]

The synthesis of CAS 330786-24-8 is a critical control point in the manufacturing of Ibrutinib.[2] The purity of this intermediate dictates the enantiomeric excess (ee) and overall yield of the final API, as downstream purification of the core is difficult once the chiral linker is attached.[2]

Primary Route: Suzuki-Miyaura Coupling

The most robust industrial route involves the coupling of a halogenated pyrazolo-pyrimidine with a boronic acid derivative.[2]

Protocol:

  • Starting Materials: 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Reactant A) and 4-Phenoxyphenylboronic acid (Reactant B).[6]

  • Catalyst System:

    
     (Tetrakis) or 
    
    
    
    .
  • Base/Solvent: Aqueous

    
     or 
    
    
    
    in 1,4-Dioxane/Water.
  • Conditions: Reflux (90-100°C) for 12-24 hours under Inert Atmosphere (

    
     or Ar).
    

Reaction Scheme Visualization:

SynthesisFlow SM1 3-Iodo-1H-pyrazolo[3,4-d] pyrimidin-4-amine Reaction Suzuki Coupling Pd(PPh3)4, K3PO4 Dioxane/H2O, 100°C SM1->Reaction SM2 4-Phenoxyphenylboronic acid SM2->Reaction Product CAS 330786-24-8 (Crude) Reaction->Product Purification Workup: Precipitation in Water Wash: MeOH/EtOH Product->Purification Final Pure Intermediate (>98% HPLC) Purification->Final

Figure 2: Industrial synthesis workflow via Suzuki Coupling.

Critical Process Parameters (CPPs):
  • Dehalogenation: Prolonged heating can lead to proto-dehalogenation of the starting material (loss of iodine without coupling).[2]

  • Palladium Scavenging: Residual Pd must be removed (<10 ppm) as it can interfere with the subsequent Mitsunobu reaction or alkylation steps.[2]

  • Stoichiometry: A slight excess (1.2 - 1.5 eq) of the boronic acid is recommended to drive the consumption of the expensive iodinated heterocycle.[2]

Analytical Characterization

To validate the identity of CAS 330786-24-8, the following spectral signatures are expected.

1H NMR (DMSO-d6, 400 MHz)
  • 
     13.6 ppm (s, 1H):  Broad singlet for the pyrazole NH (exchangeable).[2]
    
  • 
     8.24 ppm (s, 1H):  Pyrimidine C-6 proton (characteristic sharp singlet).[2]
    
  • 
     7.65 ppm (d, 2H):  Phenylene protons adjacent to the pyrazole ring.[2]
    
  • 
     7.42 ppm (t, 2H):  Distal phenyl ring protons.[2]
    
  • 
     7.10-7.20 ppm (m, 5H):  Overlapping aromatic signals (phenoxy group and amine protons if not exchanged).[2]
    
Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion[2]

  • M+H Peak: Calculated m/z = 304.11; Observed = 304.1 ± 0.1.[2]

  • Fragment Pattern: Loss of

    
     (M-17) is rarely observed in soft ionization; cleavage of the ether bond is high energy.[2]
    
Quality & Impurity Profile

When sourcing or synthesizing this intermediate, three specific impurities must be monitored:

Impurity IDStructure/DescriptionOriginControl Limit
IMP-A Des-iodo precursor (Pyrazolo-pyrimidine)Incomplete coupling or proto-dehalogenation< 0.5%
IMP-B Homocoupled DimerOxidative coupling of boronic acid< 0.2%
IMP-C Triphenylphosphine OxideByproduct of Pd catalyst ligands< 1.0%

Self-Validating Protocol:

  • TLC: Run in 5% Methanol/DCM. The product (

    
    ) should be distinct from the starting iodide (
    
    
    
    ) and boronic acid (
    
    
    ).[2]
  • HPLC: Use a C18 column with a Gradient of Water (0.1% Formic Acid) and Acetonitrile.[2] The core intermediate is significantly more hydrophobic than the starting heterocycle.[2]

References
  • Honigberg, L. A., et al. (2010).[2] "The selective BTK inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy." Proceedings of the National Academy of Sciences, 107(29), 13075-13080.[2] Link[2]

  • U.S. Patent 7,514,444. (2009).[2] "Inhibitors of Bruton's Tyrosine Kinase."[2][7] United States Patent and Trademark Office.[2] (Describes the synthesis of the core scaffold). Link

  • ChemicalBook. (2024).[2] "3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Product Description." ChemicalBook Database.[2] Link

  • PubChem. (2024).[2] "Compound Summary for CID 22346757." National Center for Biotechnology Information.[2] Link[2]

  • Rampalli, S., et al. (2017).[2] "Process for the Preparation of Ibrutinib." PCT International Application WO2017/134588.[2] (Details the Suzuki coupling conditions).

Sources

An In-depth Technical Guide to 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile: A Key Intermediate in Modern Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile, a pivotal heterocyclic intermediate in the synthesis of next-generation covalent Bruton's tyrosine kinase (BTK) inhibitors. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's fundamental properties, synthesis, characterization, and its critical role in the production of blockbuster drugs such as Ibrutinib and Zanubrutinib.

Core Compound Identification and Properties

5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is a substituted pyrazole that serves as a cornerstone building block for the pyrazolo[3,4-d]pyrimidine scaffold, the core of several BTK inhibitors.[1] Its precise molecular structure allows for the subsequent annulation of the pyrimidine ring and the introduction of a side chain to achieve high-affinity and selective kinase inhibition.

Molecular Formula and Weight

The chemical formula and molecular weight are fundamental parameters for any chemical entity, essential for reaction stoichiometry and analytical characterization.

ParameterValueSource
Molecular Formula C₁₆H₁₂N₄O[2]
Molecular Weight 276.29 g/mol [2][3]
CAS Number 330792-70-6[2]
Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below. These are critical for handling, storage, and downstream process development.

PropertyValueSource
Appearance Light yellow to off-white powder[1]
Purity ≥98% (typical)[2]
Storage Conditions 4°C, protect from light[4]
Boiling Point 585.3 ± 50.0 °C at 760 mmHg[4]
Flash Point 307.8 ± 30.1 °C[4]

Synthesis of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile

The synthesis of this key intermediate is typically achieved through a regioselective cyclocondensation reaction. The most common and industrially scalable approach involves the reaction of a β-ketonitrile precursor with hydrazine hydrate.

Synthetic Pathway Overview

The general synthetic strategy involves two main steps: the formation of a β-ketonitrile from 4-phenoxybenzoic acid and malononitrile, followed by the cyclization with hydrazine.

G cluster_0 Step 1: β-Ketonitrile Formation cluster_1 Step 2: Cyclocondensation A 4-Phenoxybenzoic Acid C 2-(4-phenoxybenzoyl)malononitrile A->C Activation (e.g., SOCl₂) B Malononitrile B->C Base E 5-amino-3-(4-phenoxyphenyl)- 1H-pyrazole-4-carbonitrile C->E D Hydrazine Hydrate D->E G A 5-amino-3-(4-phenoxyphenyl)- 1H-pyrazole-4-carbonitrile C 3-(4-phenoxyphenyl)-1H- pyrazolo[3,4-d]pyrimidin-4-amine A->C B Formamide (HCONH₂) B->C Heat G BCR B-Cell Receptor (BCR) Activation BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Signaling Downstream Signaling (NF-κB, PI3K/AKT) PLCg2->Signaling Response Cell Proliferation & Survival Signaling->Response Inhibitor Ibrutinib / Zanubrutinib (formed from pyrazole intermediate) Inhibitor->BTK Covalent Inhibition at Cys481

Sources

The Pivotal Role of 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine in BTK Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and application of the pyrazole amine scaffold in the production of covalent BTK inhibitors, specifically focusing on the Ibrutinib (PCI-32765) pathway.

Executive Summary

In the landscape of kinase inhibitor development, 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine (and its functionalized derivatives, particularly the 4-carbonitrile analog) serves as the critical "pre-hinge" scaffold for the synthesis of Ibrutinib and second-generation BTK inhibitors.[1][2]

Its primary role is twofold:

  • Structural Foundation: It provides the nitrogen-rich backbone required to synthesize the pyrazolo[3,4-d]pyrimidine core, which mimics the adenine ring of ATP and binds to the hinge region of the kinase.

  • Selectivity Anchor: The 3-position phenoxyphenyl group is pre-installed, positioning the hydrophobic moiety to occupy the "gatekeeper" pocket (Thr474) and the H2 pocket, ensuring high affinity for BTK.

This guide analyzes the synthetic utility of this intermediate, detailing its transformation from a raw pyrazole to the pharmacologically active bicyclic core.

Structural Biology & Pharmacophore Logic[1][2]

To understand the chemical role of the intermediate, one must understand the biological target. Ibrutinib acts as an irreversible inhibitor by forming a covalent bond with Cys481 in the BTK active site.[3][4][5]

The pyrazole amine precursor is responsible for constructing the Adenine Mimic (Hinge Binder).

Pharmacophore Mapping[1][2]
  • The Pyrazole Amine (Precursor): Provides the N-N-C-N motif necessary for cyclization.

  • The Pyrazolo[3,4-d]pyrimidine (Result): Forms hydrogen bonds with Glu475 and Met477 in the hinge region.

  • The Phenoxyphenyl Group: Extends into the hydrophobic pocket, stabilizing the binding conformation.

Pharmacophore ATP_Pocket ATP Binding Pocket (Kinase Domain) Intermediate Pyrazole Amine (Scaffold) Core Pyrazolo[3,4-d]pyrimidine (Hinge Binder) Intermediate->Core Cyclization with Formamide Core->ATP_Pocket H-Bonds (Glu475/Met477) Drug Ibrutinib (Final Inhibitor) Core->Drug Mitsunobu Coupling & Acrylation Drug->ATP_Pocket Covalent Bond (Cys481)

Figure 1: Pharmacophore evolution from the pyrazole amine scaffold to the active drug.[1][2]

Synthetic Pathways: From Precursor to Core

The synthesis of Ibrutinib is convergent. The most industrially viable route relies on the early installation of the phenoxyphenyl group onto the pyrazole ring.

Note on Nomenclature: While the prompt refers to 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine, the actual synthetic intermediate required for ring closure usually carries a carbonitrile or ester at the 4-position (e.g., 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile , CAS 330792-70-6).[1][2] The unsubstituted amine would require electrophilic substitution (e.g., iodination) to be useful. This guide focuses on the standard Carbonitrile Route .

Workflow Visualization

Synthesis Start 4-Phenoxybenzoic Acid Int1 Acid Chloride Start->Int1 SOCl2, Reflux Int2 Malononitrile Adduct (Enol Ether) Int1->Int2 Malononitrile, Base Pyrazole 5-amino-3-(4-phenoxyphenyl)- 1H-pyrazole-4-carbonitrile (THE KEY INTERMEDIATE) Int2->Pyrazole Hydrazine Hydrate (Cyclization) Bicycle 3-(4-phenoxyphenyl)-1H- pyrazolo[3,4-d]pyrimidin-4-amine (Bicyclic Core) Pyrazole->Bicycle Formamide, 160°C (Fusion) Ibrutinib Ibrutinib (PCI-32765) Bicycle->Ibrutinib 1. Mitsunobu (Linker) 2. Acryloyl Chloride

Figure 2: The synthetic lineage showing the central role of the pyrazole intermediate.[6]

Detailed Experimental Protocols

The following protocols describe the generation of the pyrazole amine and its subsequent conversion to the bicyclic core. These steps are critical for establishing the high purity required for pharmaceutical applications.

Step A: Synthesis of the Pyrazole Amine Intermediate

Target: 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile

Rationale: The reaction utilizes the Knorr-type pyrazole synthesis logic. The use of an enol ether or methylated intermediate ensures regiospecificity.

  • Activation: React 4-phenoxybenzoic acid (1.0 eq) with thionyl chloride (1.2 eq) in toluene at reflux to generate the acid chloride. Remove excess solvent.

  • Condensation: Dissolve malononitrile (1.1 eq) in THF. Add a base (e.g., NaH or DIEA) at 0°C. Add the acid chloride dropwise. This forms the acyl-malononitrile intermediate.

  • Methylation (In situ): Treat with dimethyl sulfate or triethyl orthoformate to generate the methoxy-methylene intermediate.

  • Cyclization:

    • Add Hydrazine Hydrate (1.2 eq) to the reaction mixture in ethanol.

    • Reflux for 2–4 hours.[2][7]

    • Observation: The solution typically turns from yellow to clear/pale as the heterocycle forms.

    • Workup: Cool to room temperature. The product often precipitates. Filter, wash with cold ethanol, and dry.

Yield: Typically 75–85%. Key Quality Attribute: Absence of unreacted hydrazine (genotoxic impurity).

Step B: The "Role" in Action – Formation of the Bicyclic Core

Transformation: Pyrazole Amine → Pyrazolo[3,4-d]pyrimidine

This is the defining step where the pyrazole amine acts as a dinucleophile.

  • Reagents: Suspend the pyrazole intermediate (from Step A) in Formamide (10-20 volumes). Formamide acts as both solvent and carbon source (C-1 donor).[1][2]

  • Conditions: Heat to 160–180°C for 8–12 hours.

    • Note: High temperature is required to drive the condensation and dehydration.

  • Mechanism: The exocyclic amine attacks the formamide carbonyl, followed by cyclization onto the nitrile group.

  • Isolation: Cool the mixture to room temperature. Add water (dilution).[2] The hydrophobic bicyclic product, 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine , will precipitate as a solid.[1][2]

  • Purification: Filter and wash with water and methanol.

Data Summary Table: Optimization Parameters

ParameterStandard ConditionOptimization Insight
Solvent Formamide (Neat)Acts as C1 source; high BP allows cyclization.[1][2]
Temperature 160°C<140°C leads to incomplete intermediate (formamidine).[2]
Time 12 HoursMonitor by HPLC; prolonged heating causes degradation.[2]
Purity >98% (HPLC)Critical to remove uncyclized pyrazole before Mitsunobu.

Process Challenges & Troubleshooting

Regioisomer Control (Downstream)

While the synthesis of the pyrazole amine itself is straightforward, its use in the subsequent Mitsunobu reaction (attaching the piperidine linker) is prone to regioisomerism.

  • Issue: The pyrazolo-pyrimidine has nucleophilic nitrogens at N1 and N2.

  • Target: N1-alkylation (Ibrutinib).[2]

  • Impurity: N2-alkylation.[1][2]

  • Solution: The bulkiness of the phenoxyphenyl group at C3 naturally favors N1 substitution due to steric hindrance at N2, but reaction temperature must be controlled (0–25°C) to maximize the N1:N2 ratio (typically >9:1).

Hydrazine Management

The synthesis of the pyrazole amine uses hydrazine.

  • Safety: Hydrazine is a known carcinogen.

  • Control: Ensure complete consumption of hydrazine during the reflux step. Validate with specific colorimetric tests (e.g., 4-dimethylaminobenzaldehyde) or GC-MS analysis of the isolated intermediate.[2]

References

  • Honigberg, L. A., et al. (2010).[5][8][9] "The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy."[1][2][8][9] Proceedings of the National Academy of Sciences, 107(29), 13075–13080.[9][10] Link[2]

  • Pan, Z., et al. (2007). "Discovery of Selective Irreversible Inhibitors for Bruton's Tyrosine Kinase."[5][9][10][11] ChemMedChem, 2(1), 58-61.[1] (Foundational work on the scaffold).

  • US Patent 7,514,444. "Inhibitors of Bruton's Tyrosine Kinase."[3][12] (Pharmacyclics).[2][4][6][7][9][13][14][15][16] Describes the primary synthesis routes of Ibrutinib and the pyrazole intermediates. Link

  • US Patent 10,023,542. "Ibrutinib intermediate compounds, preparation methods and uses thereof."[3] (Detailed process chemistry for the pyrazole cyclization). Link

  • BenchChem Technical Guide. "Synthesis of Ibrutinib Impurity 6 Reference Standard." (Provides context on dimerization impurities related to the pyrazole core). Link[2]

Sources

Technical Guide: Safety & Handling of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the safety, handling, and experimental application of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine , a critical intermediate in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors.

Chemical Identity & Structural Disambiguation

Critical Note on Nomenclature: Researchers often query this compound as 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine. While chemically descriptive, this string technically refers to a non-fused pyrazole substructure. The commercially relevant, stable scaffold used in drug development (specifically for Ibrutinib ) is the fused pyrazolo[3,4-d]pyrimidine system. This guide focuses on the latter, as it is the standard "Ibrutinib Amine" intermediate found in research inventories.

PropertySpecification
Primary Name 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Common Synonyms Ibrutinib Intermediate; Ibrutinib Amine; PCI-32765 Amine
CAS Number 330786-24-8
Molecular Formula C₁₇H₁₃N₅O
Molecular Weight 303.32 g/mol
Appearance Off-white to light brown solid
Solubility DMSO (>20 mg/mL), DMF; Low solubility in water

Hazard Identification & Toxicology (GHS Classification)

This compound is a Potent Bioactive Agent (PBA) . As a precursor to irreversible kinase inhibitors, it possesses structural motifs capable of interacting with biological targets. Treat with high containment protocols.

GHS Hazard Statements
CodeHazard StatementSeverity
H302 Harmful if swallowedWarning
H315 Causes skin irritationWarning
H319 Causes serious eye irritationWarning
H335 May cause respiratory irritationWarning
Mechanistic Toxicology
  • Kinase Activity: As a core scaffold of BTK inhibitors, this amine may retain partial affinity for kinase ATP-binding pockets. Unintentional exposure could lead to off-target phosphorylation inhibition in the handler.

  • Sensitization Potential: The aniline-like amine functionality suggests a potential for skin sensitization upon repeated contact, although formal sensitization data is often limited for intermediates.

Safe Handling & Storage Protocols

Storage Architecture
  • Temperature: Store at -20°C (Long-term) or 2-8°C (Short-term/Active use).

  • Atmosphere: Hygroscopic. Store under inert gas (Argon or Nitrogen) to prevent hydrolysis or oxidation of the amine group.

  • Container: Amber glass vials with PTFE-lined caps to prevent light degradation and plasticizer leaching.

Solubilization Workflow (Self-Validating)

To ensure experimental reproducibility, follow this "Check-Weigh-Dissolve" protocol.

  • Equilibration: Allow the vial to warm to room temperature before opening. This prevents condensation from forming inside the hygroscopic powder.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).

  • Visual Validation: The solution should be clear. If turbidity persists, sonicate for 30 seconds at 40kHz.

  • Aliquot Strategy: Do not freeze/thaw the bulk stock. Aliquot into single-use volumes (e.g., 50 µL) immediately after dissolution.

Emergency Response & First Aid

Logic: The lipophilic nature of the phenoxyphenyl group facilitates dermal absorption. Speed is critical.

  • Eye Contact: Rinse immediately with saline or water for 15 minutes. Do not rub; mechanical abrasion from crystals can damage the cornea.

  • Skin Contact: Wash with PEG-400 (polyethylene glycol) or soap and water. PEG-400 is superior for solubilizing lipophilic organic amines compared to water alone.

  • Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen. The H335 classification implies potential mucosal inflammation.

Experimental Workflow: Safe Handling Logic

The following diagram illustrates the decision logic for handling this compound in a research setting, ensuring both safety and data integrity.

SafeHandling Start Start: Compound Retrieval CheckTemp Is Vial at Room Temp? Start->CheckTemp Wait Wait 30 mins (Desiccator) CheckTemp->Wait No Weigh Weigh in Fume Hood (Static Control Gun) CheckTemp->Weigh Yes Wait->CheckTemp Dissolve Dissolve in DMSO (Vortex/Sonicate) Weigh->Dissolve CheckClear Is Solution Clear? Dissolve->CheckClear Filter Filter (0.2 µm PTFE) CheckClear->Filter No (Turbid) Aliquot Aliquot & Store (-20°C) CheckClear->Aliquot Yes Filter->Aliquot

Figure 1: Decision tree for the retrieval, solubilization, and storage of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, minimizing moisture contamination and exposure risks.

Disposal & Environmental Impact

  • Waste Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Protocol: Do not dispose of down the drain. Collect in a dedicated "Halogenated/Organic" waste stream container.

  • Deactivation: For spill cleanup, treat the surface with 10% bleach solution followed by ethanol to degrade the organic scaffold before wiping.

References

  • PubChem. (2025).[1][2] 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CID 22346757).[1] National Library of Medicine. [Link]

  • Honigberg, L. A., et al. (2010). The selective BTK inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences. [Link]

Sources

Methodological & Application

Synthesis protocol for 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details a reliable and efficient two-step protocol for the synthesis of 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine, a pivotal intermediate in the development of advanced pharmaceutical agents. The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, and this specific derivative serves as a key building block for complex therapeutic molecules. This document provides not only a step-by-step experimental procedure but also elucidates the underlying reaction mechanisms, justifying the choice of reagents and conditions to ensure reproducibility and high yield. The synthesis proceeds via the initial formation of a β-ketonitrile intermediate, 3-oxo-3-(4-phenoxyphenyl)propanenitrile, followed by a classical cyclocondensation reaction with hydrazine. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and process development.

Introduction and Strategic Overview

The 5-aminopyrazole moiety is a cornerstone in modern medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] The title compound, 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine, is of particular interest as it is a direct precursor to several kinase inhibitors and other therapeutic agents. Its synthesis is a critical step in the manufacturing of complex active pharmaceutical ingredients (APIs).

The most robust and widely adopted method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine or its derivatives.[1][2] This approach is favored for its high efficiency, operational simplicity, and the ready availability of starting materials. Our synthetic strategy is therefore designed as a two-stage process, optimized for clarity and successful execution in a standard laboratory setting.

The synthetic pathway is outlined as follows:

  • Stage 1: Synthesis of the β-Ketonitrile Intermediate. The synthesis begins with the preparation of 3-oxo-3-(4-phenoxyphenyl)propanenitrile from a suitable 4-phenoxyphenyl precursor. This intermediate contains the requisite 1,3-dielectrophilic character necessary for the subsequent cyclization.

  • Stage 2: Cyclocondensation to Form the Aminopyrazole Core. The β-ketonitrile intermediate is then reacted with hydrazine hydrate. This reaction proceeds via a hydrazone intermediate, which undergoes a spontaneous intramolecular cyclization to yield the stable, aromatic 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine.

This convergent approach allows for the efficient construction of the target molecule, with each stage being a well-documented and high-yielding transformation.

G cluster_0 Stage 1: β-Ketonitrile Synthesis cluster_1 Stage 2: Pyrazole Formation 4-Phenoxyacetophenone 4-Phenoxyacetophenone Intermediate 3-oxo-3-(4-phenoxyphenyl)propanenitrile 4-Phenoxyacetophenone->Intermediate Claisen-type Condensation Acetonitrile_Source Acetonitrile / Strong Base (e.g., NaH, LDA) Acetonitrile_Source->Intermediate Hydrazine Hydrazine Hydrate (H₂NNH₂·H₂O) Final_Product 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine Intermediate->Final_Product Cyclocondensation Hydrazine->Final_Product

Caption: Overall two-stage synthetic workflow.

Reaction Mechanism: Formation of the 5-Aminopyrazole Ring

The core of this synthesis lies in the cyclocondensation reaction in Stage 2. The mechanism is a classic example of heterocyclic chemistry, driven by the nucleophilicity of hydrazine and the electrophilic nature of the β-ketonitrile.[2]

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by the elimination of a water molecule to form a stable hydrazone intermediate.

  • Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone, which remains nucleophilic, then attacks the electrophilic carbon of the nitrile group. This intramolecular addition results in the formation of a five-membered ring.

  • Tautomerization: The cyclic intermediate rapidly undergoes tautomerization to form the final, stabilized aromatic 5-aminopyrazole ring system. This aromatization is the thermodynamic driving force for the reaction.

G start β-Ketonitrile + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone 1. Nucleophilic Attack (on C=O) - H₂O cyclic_intermediate Cyclic Intermediate (Iminopyrazoline) hydrazone->cyclic_intermediate 2. Intramolecular Nucleophilic Attack (on C≡N) product 5-Aminopyrazole (Aromatic Product) cyclic_intermediate->product 3. Tautomerization (Aromatization)

Sources

Application Note: Cyclization Strategies for 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the cyclization strategies for 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine .

Executive Summary & Molecule Audit

Target Molecule: 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine CAS Registry (Generic): 400755-41-1 (approximate for unsubstituted core; specific isomers vary).[1] Core Scaffold Utility: This molecule is a versatile dinucleophilic building block used primarily in the synthesis of fused heterocyclic kinase inhibitors.

  • Primary Application: Precursor to Pyrazolo[1,5-a]pyrimidines (B-Raf, Trk, and KDR kinase inhibitors).[1]

  • Secondary Application: Precursor to Pyrazolo[3,4-d]pyrimidines (Bruton's Tyrosine Kinase (BTK) inhibitors, e.g., Ibrutinib analogs).[2]

CRITICAL TECHNICAL DISTINCTION: Researchers often confuse this starting material with 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile (CAS 330792-70-6).[1]

  • If your molecule HAS a 4-cyano group: You can directly cyclize with formamide to form the Ibrutinib core (Pyrazolo[3,4-d]pyrimidine).[1][2]

  • If your molecule LACKS the 4-cyano group (as specified in this topic): You cannot directly form the [3,4-d]pyrimidine core.[1] You must either (A) Target the [1,5-a]pyrimidine scaffold (Direct Cyclization) or (B) Functionalize C4 first (Formylation/Cyanation) before ring closure.[1]

This guide focuses on the unsubstituted C4 amine and provides protocols for both direct cyclization and C4-functionalization routes.[1]

Divergent Synthetic Pathways

The reactivity of 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine is defined by three nucleophilic sites: the exocyclic amine (


), the ring nitrogen (

), and the carbon at position 4 (

).[1]

ReactionPathways Start 3-(4-phenoxyphenyl)- 1H-pyrazol-5-amine Reagent1 1,3-Dielectrophiles (e.g., Acetylacetone) Start->Reagent1 Reagent2 Vilsmeier-Haack (POCl3 / DMF) Start->Reagent2 Reagent3 NaNO2 / HCl + Coupling Agent Start->Reagent3 Product1 Pyrazolo[1,5-a]pyrimidine (B-Raf/Trk Inhibitors) Reagent1->Product1 Condensation [1,5-a] Cyclization Intermed2 4-Formyl Intermediate Reagent2->Intermed2 C4-Formylation Reagent2b Formamide / NH4OAc Intermed2->Reagent2b Product2 Pyrazolo[3,4-d]pyrimidine (Ibrutinib Core) Reagent2b->Product2 [3,4-d] Cyclization Product3 Pyrazolo[5,1-c][1,2,4]triazine (Bioisosteres) Reagent3->Product3 Diazotization

Figure 1: Divergent synthesis map showing the three primary cyclization routes based on reagent selection.

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidines (Direct Cyclization)

Application: Synthesis of B-Raf and Trk kinase inhibitors.[1] Mechanism: Condensation of the exocyclic amine with a carbonyl, followed by nucleophilic attack of N1 on the second electrophilic site.

Reagent Selection Table
Reagent TypeSpecific ReagentProduct OutcomeRegioselectivity Note
1,3-Diketone Acetylacetone (2,4-Pentanedione)5,7-Dimethyl-pyrazolo[1,5-a]pyrimidineHigh Yield; Symmetrical.[1]

-Keto Ester
Ethyl Acetoacetate7-Hydroxy-5-methyl-pyrazolo[1,5-a]pyrimidineForms -OH (tautomer) at C7 typically.[1]
Malonate Diethyl Malonate5,7-Dihydroxy-pyrazolo[1,5-a]pyrimidineRequires strong base (NaOEt).[1]
Enaminone DMA-DMF AcetalsUnsubstituted/Monosubstituted coreMild conditions.[1]
Detailed Protocol (Acetylacetone Method)

Reagents:

  • 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine (1.0 equiv)[1]

  • Acetylacetone (1.2 equiv)[1]

  • Solvent: Ethanol (Absolute) or Glacial Acetic Acid[1]

  • Catalyst: Piperidine (Cat.[1] amount, optional) or Reflux in AcOH

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol of the amine in 5 mL of Ethanol.

  • Addition: Add 1.2 mmol of acetylacetone dropwise at room temperature.

  • Catalysis: If using Ethanol, add 2-3 drops of Glacial Acetic Acid or Piperidine. Alternatively, perform the reaction in pure Glacial Acetic Acid for faster conversion.

  • Reaction: Heat the mixture to reflux (78-80°C) for 2–4 hours . Monitor by TLC (Eluent: 50% EtOAc/Hexane).[1] The starting amine spot (polar) should disappear, replaced by a less polar fluorescent spot.

  • Work-up:

    • Method A (Precipitation): Cool the reaction mixture to

      
      . The product often precipitates as a solid. Filter and wash with cold ethanol.
      
    • Method B (Extraction): Evaporate solvent under reduced pressure.[3] Redissolve residue in DCM, wash with sat.

      
       (to remove acid), then Brine.[1] Dry over 
      
      
      
      .
  • Purification: Recrystallization from EtOH/DMF or Flash Chromatography (

    
    ).
    

Expected Yield: 85–95% Key Characterization: Loss of broad


 signal in 

-NMR; appearance of pyrimidine ring protons.[1]

Protocol 2: Synthesis of Pyrazolo[3,4-d]pyrimidines (The "Ibrutinib" Route)

Application: Synthesis of BTK inhibitors (Ibrutinib/Zanubrutinib core). Challenge: The starting amine lacks the carbon at position 4 required to close the pyrimidine ring. Solution: A two-step sequence: C4-Formylation followed by Ring Closure.[1][2]

Step 1: Vilsmeier-Haack Formylation

Reagents:

  • 
     (Phosphorus Oxychloride) (1.2 equiv)[1]
    
  • DMF (Dimethylformamide) (3.0 equiv)[1]

  • Solvent: DMF (as solvent) or

    
    [1]
    

Protocol:

  • Cool DMF (

    
    ) to 
    
    
    
    in an ice bath.
  • Add

    
     dropwise with stirring. Stir for 30 min to form the Vilsmeier reagent (white precipitate/suspension).
    
  • Add 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine (

    
    ) dissolved in minimal DMF dropwise.
    
  • Heat to

    
      for 3 hours.
    
  • Hydrolysis: Pour the mixture onto crushed ice/water. Neutralize with

    
     or 
    
    
    
    to pH 7.
  • Isolation: Filter the resulting yellow solid (4-formyl-3-(4-phenoxyphenyl)-1H-pyrazol-5-amine ).[1]

Step 2: Cyclization to Pyrazolo[3,4-d]pyrimidine

Reagents:

  • 4-Formyl-intermediate (from Step 1)[1]

  • Formamide (Excess, acts as solvent and reagent)

  • Ammonium Acetate (Catalytic)[1]

Protocol:

  • Mix the 4-formyl intermediate with 10-15 equivalents of Formamide.

  • Add catalytic Ammonium Acetate (

    
    ).[1]
    
  • Heat to

    
      (high temperature required) for 6–12 hours.
    
  • Work-up: Cool to room temperature. Pour into water. The pyrazolo[3,4-d]pyrimidine usually precipitates.

  • Purification: Recrystallization from DMF/Ethanol.

References & Grounding

  • Pyrazolo[1,5-a]pyrimidine Synthesis:

    • Mechanism & Reagents:[1][3][4][5][6] Aggarwal, R. et al. "Synthetic approaches to pyrazolo[1,5-a]pyrimidines." Beilstein Journal of Organic Chemistry, 2011. Link

    • Kinase Inhibition Context: Review of pyrazolo[1,5-a]pyrimidines as B-Raf inhibitors.[1][7] RSC Advances, 2014.

  • Ibrutinib/BTK Inhibitor Synthesis:

    • Intermediate Synthesis: "Process for the preparation of ibrutinib and intermediates thereof."[5] Patent WO2014022390. This patent details the use of 4-phenoxybenzeneboronic acid coupling, but also describes the construction of the core from aminopyrazoles.

    • Cyclization of 4-formylpyrazoles: K. M.[1] Dawood et al. "Synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives."[1] Journal of the Brazilian Chemical Society, 2006.

  • General 5-Aminopyrazole Reactivity:

    • El-Emary, T. I.[1] "Synthesis and Biological Activity of some New Pyrazolo[3,4-b]pyrazines." Journal of the Chinese Chemical Society, 2006.

Sources

Application Note: High-Fidelity Synthesis of Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

From 5-Aminopyrazoles to Kinase Inhibitor Cores

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, functioning as a bioisostere of the purine ring system (adenine and guanine).[1] This homology allows these derivatives to act as potent ATP-competitive inhibitors of kinases, most notably Bruton’s Tyrosine Kinase (BTK) as seen in Ibrutinib .

This guide details the conversion of 5-aminopyrazoles into pyrazolo[3,4-d]pyrimidines. Unlike generic reviews, this note focuses on the causality of reaction conditions , distinguishing between the "Nitrile Route" (yielding 4-amino derivatives) and the "Ester Route" (yielding 4-oxo derivatives), while addressing the critical challenge of N1-regioselectivity.

Strategic Synthetic Overview

The synthesis hinges on the construction of the pyrimidine ring onto a pre-existing pyrazole core. The oxidation state of the carbon at position 4 of the pyrazole determines the final functionality of the pyrimidine ring.

  • Route A (The "Adenine" Track): Uses 5-amino-4-cyanopyrazoles .[2] Cyclization with formamide yields 4-aminopyrazolo[3,4-d]pyrimidines (e.g., Ibrutinib core).[2]

  • Route B (The "Allopurinol" Track): Uses 5-aminopyrazole-4-carboxylates .[3][4][5] Cyclization with urea or formamide yields pyrazolo[3,4-d]pyrimidin-4-ones.[3]

Visualizing the Divergent Pathways

G Start 5-Aminopyrazole Precursor Nitrile 4-Cyano Derivative Start->Nitrile If R4 = CN Ester 4-Carboxylate Derivative Start->Ester If R4 = COOEt Cond_A High Temp Reflux (Formamide) Nitrile->Cond_A Cond_B Urea Melt or Orthoester Ester->Cond_B Prod_A 4-Amino-pyrazolo[3,4-d]pyrimidine (Kinase Inhibitor Core) Cond_A->Prod_A Cyclization Prod_B Pyrazolo[3,4-d]pyrimidin-4-one (Metabolic Modulator Core) Cond_B->Prod_B Cyclization

Figure 1: Divergent synthesis based on the C4-substituent of the starting 5-aminopyrazole.

Protocol A: The "Nitrile Route" (Ibrutinib Core)

This is the industry-standard method for generating the adenine-mimic core found in Ibrutinib. The reaction requires overcoming a significant activation energy barrier to facilitate the nucleophilic attack of the exocyclic amine on the formamide carbon.

Mechanism & Causality
  • Formylation: The exocyclic amine (5-NH2) attacks formamide, displacing ammonia.

  • Amidine Formation: The resulting formamido intermediate undergoes dehydration/ammonia exchange.

  • Cyclization: The endocyclic pyrazole nitrogen (or the tautomeric equivalent) attacks the nitrile carbon. Critical Insight: This step is often rate-limiting and requires temperatures >150°C to proceed efficiently.

Detailed Methodology

Reagents:

  • Starting Material: 5-amino-1-substituted-1H-pyrazole-4-carbonitrile (1.0 equiv)

  • Reagent/Solvent: Formamide (10-15 volumes)

  • Catalyst (Optional): Formic acid (0.5 equiv) or Ammonium formate (to buffer ammonia evolution)

Step-by-Step Protocol:

  • Setup: Charge a round-bottom flask with the 5-aminopyrazole-4-carbonitrile. Add Formamide (neat). The high boiling point of formamide (210°C) allows it to act as both reagent and thermal sink.

  • Thermal Initiation: Heat the mixture to 180–190°C .

    • Why? Lower temperatures (<160°C) often result in the intermediate N-formyl product without ring closure.

  • Reaction Monitoring: Maintain reflux for 6–12 hours.

    • Observation: Evolution of ammonia gas is a positive sign of reaction progress. Ensure the system is vented to a scrubber.

  • Workup (Precipitation): Cool the reaction mixture to ~80°C (do not cool completely to RT yet, as formamide becomes viscous).

  • Quench: Slowly pour the warm reaction mixture into ice-cold water (5x volume of formamide).

    • Causality: The product is typically hydrophobic and highly crystalline. The sudden polarity shift forces precipitation.

  • Isolation: Filter the solid. Wash extensively with water (to remove residual formamide) and then cold ethanol.

Yield Expectations: 70–85% for N1-phenyl/alkyl substituted pyrazoles.

Protocol B: The "Ester Route" (Allopurinol Core)

When the target is a 4-oxo derivative (lactam), the starting material is a 5-aminopyrazole-4-carboxylate.

Method: Urea Fusion (Solvent-Free)

This "melt" method is classic but effective for scaling up simple cores.

Step-by-Step Protocol:

  • Mixing: Grind 5-aminopyrazole-4-carboxylate (1.0 equiv) and Urea (3.0 equiv) into a fine powder.

  • Fusion: Place in an open vessel and heat to 200°C .

    • Phase Change: The mixture will melt into a liquid, then slowly resolidify as the higher-melting pyrazolopyrimidine forms.

  • Completion: Continue heating the solid mass for 30 minutes post-solidification.

  • Workup: Cool to RT. Dissolve the excess urea by adding hot water and triturating the solid. Filter the remaining insoluble product.

Modern Optimization: Microwave-Assisted Synthesis

Conventional heating requires hours. Microwave irradiation (MWI) exploits the high polarity of formamide/DMF to accelerate rate-limiting steps.

Optimized MWI Protocol:

  • Substrate: 5-amino-4-cyanopyrazole (1 mmol).

  • Reagent: Formamidine acetate (2 mmol) - A more reactive equivalent than formamide.

  • Solvent: Ethanol (3 mL).

  • Conditions: Sealed tube, 150°C , 15 minutes, High Absorption setting.

  • Result: This method often bypasses the need for 190°C neat formamide, reducing thermal decomposition of sensitive N1-substituents.

Comparison of Conditions
ParameterClassical (Formamide Reflux)Urea FusionMicrowave (Formamidine Acetate)
Temperature 180–190°C200–220°C120–150°C
Time 8–12 Hours1–2 Hours10–20 Minutes
Solvent Neat FormamideNone (Melt)Ethanol / DMF
Product Type 4-Amino4-Oxo4-Amino or 4-Oxo
Suitability Robust substrates (Ibrutinib)Simple coresSensitive / Library synthesis
Critical Control Point: Regioselectivity & Tautomerism

A common failure mode is the incorrect assignment of the N1/N2 position if the starting pyrazole is unsubstituted at the nitrogen.

If the starting material is 5-amino-1H-pyrazole-4-carbonitrile (unsubstituted NH):

  • Cyclization can occur, but subsequent alkylation of the final pyrazolo[3,4-d]pyrimidine scaffold is non-selective.

  • Recommendation: Perform N-alkylation BEFORE cyclization.

    • Alkylate the 5-amino-4-cyanopyrazole first.[2]

    • Isolate the major isomer (usually N1-alkyl).

    • Verification: Use NOESY NMR to confirm the proximity of the N-alkyl group to the C5-amino group (or C3-H).

Mechanistic Pathway Visualization

Mechanism Step1 5-Amino-4-cyanopyrazole + Formamide Step2 Intermediate A: N-(4-cyano-1H-pyrazol-5-yl)formamide Step1->Step2 Heat, -NH3 Step3 Intermediate B: Imidate/Amidine Formation Step2->Step3 Tautomerization Step4 Intramolecular Nucleophilic Attack (Ring Closure) Step3->Step4 Rate Limiting Step Final 4-Aminopyrazolo[3,4-d]pyrimidine Step4->Final Aromatization

Figure 2: Step-wise mechanistic flow of the Niementowski-type cyclization using formamide.

References
  • Han, J., et al. (2014). "Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib.

  • Aggarwal, R., & Kumar, V. (2018). "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein Journal of Organic Chemistry, 14, 203–242.

  • Quiroga, J., et al. (2011). "Microwave-Assisted, Divergent Solution-Phase Synthesis of 1,3,6-Trisubstituted Pyrazolo[3,4-d]pyrimidines.

  • Cheng, C. C., & Robins, R. K. (1956). "Potential Purine Antagonists. VI. Synthesis of 1-Alkyl- and 1-Aryl-4-substituted Pyrazolo[3,4-d]pyrimidines." Journal of Organic Chemistry, 21(11), 1240–1256.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the synthesis of 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable heterocyclic intermediate. We will address common challenges through a practical, question-and-answer format, grounded in established chemical principles.

Core Synthesis Pathway: An Overview

The most versatile and widely adopted method for synthesizing 5-aminopyrazoles, including the target compound, is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[1][2] In this case, the reaction involves 3-oxo-3-(4-phenoxyphenyl)propanenitrile and hydrazine hydrate.

The reaction proceeds via a two-step mechanism:

  • Hydrazone Formation: The nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone then performs a nucleophilic attack on the nitrile carbon, leading to a ring closure. Tautomerization of the resulting imine yields the aromatic 5-aminopyrazole product.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Aromatization Ketonitrile 3-oxo-3-(4-phenoxyphenyl)propanenitrile Hydrazone Hydrazone Intermediate Ketonitrile->Hydrazone Nucleophilic attack on C=O Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Hydrazone Cyclization Intramolecular Attack on C≡N Hydrazone->Cyclization Rate-determining step Iminopyrazoline Cyclized Intermediate Cyclization->Iminopyrazoline Product 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine Iminopyrazoline->Product Tautomerization Troubleshooting_Workflow Start Low Yield or Impure Product TLC Analyze crude product by TLC Start->TLC ManySpots Multiple Spots Observed TLC->ManySpots Yes SingleSpot Mainly Starting Material TLC->SingleSpot No, mostly unreacted Streaking Streaking or Baseline Material TLC->Streaking Other issues CheckPurity Verify Purity of Starting Materials (β-ketonitrile, hydrazine) ManySpots->CheckPurity OptimizeConditions Optimize Reaction Conditions (Time, Temp, Solvent) SingleSpot->OptimizeConditions ImproveWorkup Refine Workup & Purification Protocol Streaking->ImproveWorkup Result Improved Yield & Purity CheckPurity->Result OptimizeConditions->Result ImproveWorkup->Result

Caption: A logical workflow for troubleshooting common synthesis issues.

Q4: My reaction yield is consistently below 50%. What are the most likely causes?

A4: Consistently low yields often point to one of three areas: reactant quality, reaction conditions, or workup losses.

  • Reactant Purity: This is the most critical starting point.

    • β-Ketonitrile Quality: The starting material, 3-oxo-3-(4-phenoxyphenyl)propanenitrile, can degrade upon storage or contain impurities from its own synthesis. [3]Ensure its purity via NMR or melting point analysis before starting.

    • Hydrazine Quality: Hydrazine hydrate can be oxidized by air over time. Use a fresh bottle or a recently opened one for best results.

  • Incomplete Reaction: If your TLC shows significant amounts of starting material, the reaction has not gone to completion. [4] * Reaction Time: Conventional methods may require refluxing for several hours. [4]Consider extending the reaction time and monitoring progress by TLC every hour.

    • Temperature: While many pyrazole syntheses run well in refluxing ethanol or acetic acid, some systems require higher temperatures. If extending the time is ineffective, a modest increase in temperature or switching to a higher-boiling solvent might be necessary.

  • Side Reactions: The formation of by-products can consume starting materials and complicate purification. Avoid excessively high temperatures, which can lead to decomposition. [4] Q5: My TLC plate shows multiple spots after the reaction. How do I identify them and prevent their formation?

A5: Multiple spots indicate a mixture of compounds. [4]Common culprits include:

  • Unreacted Starting Material: One spot will likely correspond to your starting β-ketonitrile. This indicates an incomplete reaction (see Q4).

  • Intermediate Hydrazone: It is possible, though less common, for the hydrazone intermediate to be stable enough to appear on a TLC plate. This also points to an incomplete cyclization step.

  • Degradation Products: If the reaction is run for too long or at too high a temperature, either the starting materials or the final product may begin to degrade.

Minimization Strategies:

  • Purity First: Use highly pure reactants to prevent side reactions from impurities. [4]2. Optimize Stoichiometry: A slight excess (1.1-1.2 equivalents) of hydrazine hydrate is often used to ensure complete consumption of the more valuable β-ketonitrile.

  • Controlled Conditions: Do not overheat the reaction. Find the minimum temperature required for a reasonable reaction rate.

Q6: Does the choice of solvent significantly impact the reaction yield?

A6: Absolutely. The solvent plays a crucial role in reactant solubility and reaction rate. The ideal solvent should fully dissolve the β-ketonitrile, be compatible with hydrazine, and have a boiling point that allows for a suitable reaction temperature.

SolventTypical TemperatureAdvantagesDisadvantages
EthanolReflux (~78 °C)Good solubility for many organics; easy to remove.May be too low of a temperature for slow reactions.
Acetic AcidReflux (~118 °C)Can act as both solvent and an acid catalyst, promoting hydrazone formation. [4]Can be difficult to remove; may lead to N-acetylation side products if not carefully controlled.
Dioxane / Water80-120 °CGood for reactions like Suzuki couplings sometimes used in related syntheses. [5]Higher boiling point; dioxane requires careful handling.
PEG-40080-120 °CAn eco-friendly "green" solvent option. [6]Can be difficult to remove during workup.

This table provides a general guide based on pyrazole synthesis literature. Optimal conditions for 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine should be determined experimentally.

Experimental Protocols
Protocol 1: Optimized Synthesis of 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine

This protocol is a generalized starting point based on established methods for 5-aminopyrazole synthesis. [1][7] Materials:

  • 3-oxo-3-(4-phenoxyphenyl)propanenitrile (1.0 equiv)

  • Hydrazine hydrate (1.2 equiv)

  • Absolute Ethanol or Glacial Acetic Acid (as solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-oxo-3-(4-phenoxyphenyl)propanenitrile (1.0 equiv) in the chosen solvent (e.g., 10 mL of ethanol per gram of ketonitrile).

  • Add hydrazine hydrate (1.2 equiv) dropwise to the solution with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction's progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, reduce the solvent volume under reduced pressure until a precipitate appears.

  • Wash the collected solid with a small amount of cold water, followed by a cold, non-polar solvent like hexane to remove soluble impurities.

  • Dry the product under vacuum to obtain the crude 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine. Further purification can be achieved via recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying the final product, assuming a suitable solvent is found. [8] Procedure:

  • Solvent Selection: Test solubility of the crude product in various solvents (e.g., ethanol, ethyl acetate, acetonitrile). The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: In a flask, add the crude product and the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize precipitation.

  • Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

References
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. Retrieved February 24, 2026, from [Link]

  • IOP Publishing. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Retrieved February 24, 2026, from [Link]

  • Al-Azab, M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Retrieved February 24, 2026, from [Link]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved February 24, 2026, from [Link]

  • ARKIVOC. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved February 24, 2026, from [Link]

  • MDPI. (2021). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. Retrieved February 24, 2026, from [Link]

  • RSC Publishing. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Retrieved February 24, 2026, from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved February 24, 2026, from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved February 24, 2026, from [Link]

  • JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Influence of catalyst proportion on the synthesis of pyranopyrazole. Retrieved February 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 24, 2026, from [Link]

  • RSC Publishing. (2016). Cu-catalysed pyrazole synthesis in continuous flow. Retrieved February 24, 2026, from [Link]

  • Espacenet. (n.d.). METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES. Retrieved February 24, 2026, from [Link]

  • Aggarwal, N., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Retrieved February 24, 2026, from [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved February 24, 2026, from [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved February 24, 2026, from [Link]

  • Chemistry Stack Exchange. (2018). Cyclisation reaction through hydrazine. Retrieved February 24, 2026, from [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Retrieved February 24, 2026, from [Link]

  • RSC Publishing. (2013). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. Retrieved February 24, 2026, from [Link]

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved February 24, 2026, from [Link]

  • SlideShare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved February 24, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved February 24, 2026, from [Link]

  • Wiley Online Library. (2023). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Retrieved February 24, 2026, from [Link]

Sources

Technical Support Center: Purification of 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important pharmaceutical intermediate, notably used in the synthesis of Ibrutinib.[1][] This document provides in-depth, experience-based answers to common purification challenges, ensuring you can achieve the high purity required for subsequent synthetic steps and regulatory compliance.

Frequently Asked Questions (FAQs)
Impurity Profile & Identification

Q1: What are the most common impurities I should expect when synthesizing 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine?

A1: The impurity profile can vary based on the specific synthetic route, but typically you should anticipate several classes of impurities. These often include:

  • Unreacted Starting Materials: Depending on your synthesis, these could be precursors like (4-phenoxyphenyl)-3-oxopropanenitrile and hydrazine hydrate.

  • Regioisomers: If using an unsymmetrical dicarbonyl equivalent, the formation of the alternative pyrazole regioisomer is a common issue that can be difficult to separate.[3]

  • Side-Reaction Byproducts: Oxidation of the amine or hydrazine starting materials can lead to colored impurities, often presenting as yellow or reddish tints in the crude product.[3] Incomplete cyclization might also leave pyrazoline intermediates in the mixture.[3]

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., ethanol, toluene, DMF) can be retained in the crude solid.

  • Process-Related Impurities: If the synthesis involves multiple steps, impurities from previous stages, such as palladium catalyst residues from coupling reactions, may be carried over.[4]

Q2: How can I effectively identify these impurities in my crude sample?

A2: A multi-technique analytical approach is essential for a comprehensive understanding of your sample's purity.

  • Thin-Layer Chromatography (TLC): This is your first and quickest check. It provides a qualitative assessment of the number of components in your mixture.[3][5] Running the TLC plate in a few different solvent systems (e.g., 100% Ethyl Acetate; 9:1 Dichloromethane/Methanol) can help resolve different impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A well-developed HPLC method can separate and quantify your main product and various impurities, including isomers.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of your desired product and for identifying major impurities.[3][7] The presence of duplicate sets of peaks can indicate isomeric impurities.[3] Quantitative NMR (qNMR) can also be a powerful tool for purity assessment without requiring reference standards for every impurity.[8][9]

  • Mass Spectrometry (MS): LC-MS is highly effective for identifying the molecular weights of impurities, which provides crucial clues to their structures.[3]

Troubleshooting & Purification Guides
Recrystallization: The First Line of Defense

Q3: My crude product is a brownish solid with ~85-90% purity by HPLC. Can I use recrystallization to improve this?

A3: Absolutely. Recrystallization is an excellent and cost-effective first step for removing significant amounts of impurities, especially if your crude product has some crystalline nature.[10] The key is selecting an appropriate solvent system.

Core Principle: An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[10]

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: Test the solubility of a small amount of your crude material in various solvents at room temperature and with heating. A recommended starting list is provided in the table below.

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen "good" solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum volume of hot solvent necessary.[10]

  • Decolorization (Optional): If the solution has a strong color, it may be due to highly conjugated or oxidized impurities. Add a small amount of activated charcoal (approx. 1-2% w/w) to the hot solution and continue to heat/stir for 5-10 minutes to adsorb these impurities.[3][11]

  • Hot Filtration (Critical if charcoal is used): If you added charcoal or if insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[10][11] This prevents your product from prematurely crystallizing in the funnel.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize yield.[10][11]

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[10]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Data Presentation: Recommended Solvents for Recrystallization

Solvent ClassRecommended SolventsRationale & Comments
Alcohols Ethanol, IsopropanolOften good single-solvent choices for pyrazole derivatives.[10]
Esters Ethyl AcetateGood "good" solvent. Often used in a pair with an anti-solvent.
Hydrocarbons Hexane, HeptaneExcellent "anti-solvents." Used to precipitate the product from a more polar solution.
Solvent/Anti-Solvent Pairs Ethyl Acetate / Hexane; Dichloromethane / HeptaneA highly effective strategy. Dissolve in the "good" solvent (e.g., Ethyl Acetate) and add the "anti-solvent" (e.g., Hexane) dropwise until the solution becomes slightly cloudy, then cool.[11]
Column Chromatography: For Challenging Separations

Q4: Recrystallization didn't work well; I still have a major impurity with a similar polarity. How should I approach column chromatography?

A4: Column chromatography is the next logical step. Since 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine is a basic compound due to the free amine group, special considerations are needed to avoid poor separation and peak tailing on standard silica gel.[12][13]

Expertise & Experience: The Challenge with Amines on Silica Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic amines can interact strongly with these acidic sites via acid-base interactions. This leads to irreversible adsorption or slow elution, resulting in broad, tailing peaks and poor separation.[12]

Workflow Diagram: Column Chromatography Purification

G cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Workup TLC 1. Develop TLC Method Find solvent system that gives Rf of target ~0.2-0.3 Slurry 2. Slurry Pack Column Use selected mobile phase TLC->Slurry Load 3. Load Sample Dry-loading is preferred Slurry->Load Elute 4. Elute with Mobile Phase Use gradient if necessary Load->Elute Collect 5. Collect Fractions Elute->Collect TLC_Fractions 6. Analyze Fractions by TLC Collect->TLC_Fractions Combine 7. Combine Pure Fractions TLC_Fractions->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate

Caption: Workflow for purification by column chromatography.

Protocol 1: Standard Silica Gel with Amine Additive

  • Stationary Phase: Standard flash silica gel (40-63 µm).

  • Mobile Phase Development (TLC): Start with a Hexane/Ethyl Acetate system. To counteract the acidity of the silica, add 0.5-1% triethylamine (Et₃N) to your mobile phase.[14] This "competing amine" will occupy the acidic sites on the silica, allowing your product to elute with better peak shape.[13] Aim for an Rf value of 0.2-0.3 for your target compound.

  • Column Packing: Pack the column using the mobile phase containing Et₃N.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. For better resolution, it's often best to pre-adsorb the crude material onto a small amount of silica gel (dry loading).

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Work-up: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

Protocol 2: Amine-Functionalized Silica Gel For particularly difficult separations, using an amine-functionalized silica column can provide superior results.[12]

  • Stationary Phase: Pre-packed or self-packed amine-functionalized silica (KP-NH).

  • Mobile Phase Development (TLC): Use a standard Hexane/Ethyl Acetate gradient. An amine additive is typically not required.

  • Elution: Follow the same procedure for loading and eluting the column. This method often yields sharper peaks and better resolution for basic compounds.[12]

Preparative HPLC: For High-Purity Requirements

Q5: I need to produce material that is >99.5% pure for use as a reference standard. Is preparative HPLC the right choice?

A5: Yes. For achieving very high levels of purity, especially for pharmaceutical applications, preparative HPLC is the most powerful and versatile method.[15][16] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate significant quantities of material.[17][18]

Logical Relationship: From Analytical to Preparative HPLC

G A Analytical HPLC Method Development (e.g., 4.6 mm ID column) Optimize separation (resolution) B Loading Study On analytical column to check overload profile A->B Optimize C Scale-Up Calculation Adjust flow rate and injection volume based on column dimensions B->C Calculate D Preparative HPLC Run (e.g., 20-50 mm ID column) Isolate pure compound C->D Execute E Fraction Analysis & Pooling Verify purity of collected fractions D->E Analyze

Caption: The logical workflow for scaling up an HPLC method.

General Preparative HPLC Protocol (Reversed-Phase):

  • Analytical Method: Develop a robust analytical reversed-phase HPLC method first. A C18 column is a common starting point. A typical mobile phase would be a gradient of water and acetonitrile (or methanol), often with a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid to improve peak shape.

  • Loading Study: Once you have good separation, perform a loading study on the analytical column by injecting increasingly larger amounts of your sample to see how resolution changes under overloaded conditions.

  • Scale-Up: Use established formulas to scale your method to a larger preparative column. The flow rate and injection volume are scaled based on the cross-sectional area of the columns.

  • Purification Run: Perform the purification on the preparative system. Use a detector (e.g., UV) to monitor the elution and a fraction collector to automatically collect the peaks.

  • Fraction Analysis: Analyze the collected fractions using your analytical HPLC method to confirm their purity.

  • Pooling and Isolation: Combine the fractions that meet your purity specification (>99.5%). Remove the mobile phase solvents, typically by lyophilization (freeze-drying) if your mobile phase is water/acetonitrile, or by rotary evaporation for organic solvents.

References
  • Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System.
  • BenchChem. (2025). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
  • Intech Analytical Instruments. (n.d.). Preparative HPLC Chromatography.
  • Supelco. (n.d.). Supelco Preparative HPLC products for Pharmaceutical Development and Production.
  • Gilson. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions.
  • Ardena. (n.d.). Preparative HPLC Purification.
  • BenchChem. (2025). Technical Support Center: Addressing Impurity Formation in Pyrazole Reactions.
  • Indian Journal of Chemistry. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
  • Google Patents. (n.d.). METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • MDPI. (2025, July 7). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells.
  • Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. (n.d.).
  • Google Patents. (2005, June 30). CN103965201A - Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib.
  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry.
  • Purity-IQ. (n.d.). Molecular Identification and Product Purity Assessment Using NMR Spectroscopy.
  • PMC. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • BenchChem. (n.d.). Technical Support Center: Purification of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide.
  • Quick Company. (n.d.). Process For The Preparation Of Ibrutinib And Impurities Thereof.
  • ChemicalBook. (2025, August 28). 3-(4-Phenoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine | 330786-24-8.
  • BOC Sciences. (n.d.). Ibrutinib and Impurities.

Sources

Minimizing side reactions during 5-aminopyrazole formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Aminopyrazole Synthesis Authorized Internal Guide for Process Chemistry & R&D

Overview

Welcome to the 5-Aminopyrazole Synthesis Support Center. This guide addresses the critical stability and selectivity challenges inherent to the condensation of


-ketonitriles (3-oxopropanenitriles) with hydrazines.

While the formation of the pyrazole core is thermodynamically favorable, the reaction trajectory is easily derailed by competing kinetics, leading to three primary failure modes:

  • Azine Formation: Oligomerization consuming the hydrazine.

  • Regio-scrambling: Formation of 3-amino isomers instead of 5-amino.

  • Hydrolysis: Conversion of the nitrile to a 5-pyrazolone (OH-substituted).

Part 1: The Reaction Landscape (Mechanism & Failure Modes)

To troubleshoot effectively, you must visualize the competing pathways. The diagram below maps the decision points where the reaction deviates from the desired 5-aminopyrazole product.

ReactionPathways Start Reagents (Hydrazine + Beta-Ketonitrile) Hydrazone Intermediate Hydrazone Start->Hydrazone Nucleophilic Attack (Kinetic Control) Pyrazolone Side Product: 5-Pyrazolone (Hydrolysis) Start->Pyrazolone H2O / Acid (Nitrile Hydrolysis) Isomer Regio-Impurity: 3-Aminopyrazole Start->Isomer Steric Hinderance / Wrong Tautomer Product Target: 5-Aminopyrazole Hydrazone->Product Cyclization on Nitrile (Intramolecular) Azine Side Product: Azine (Dimer) Hydrazone->Azine + 2nd Eq Ketone (Low Hydrazine Conc.)

Figure 1: Mechanistic divergence in 5-aminopyrazole synthesis.[1] The "Danger Zones" (Red) represent irreversible side reactions.

Part 2: Troubleshooting Guides (Q&A)

Module A: Preventing Insoluble Precipitates (Azines)

User Question: "I added my


-ketonitrile to the hydrazine solution, but the reaction turned into a thick yellow slurry that is insoluble in ethanol. NMR suggests a dimer. What happened?"

Technical Diagnosis: You have likely formed an Azine (bis-hydrazone). Hydrazine is bifunctional.[2] If the local concentration of ketone is high relative to hydrazine, the initially formed hydrazone (


) will attack a second molecule of ketone instead of cyclizing onto its own nitrile group. This forms a symmetric azine (

), which is often a stable, insoluble solid [1, 2].

Corrective Protocol: The "Inverse Addition" Technique To ensure the hydrazine is always in excess relative to the ketone, you must reverse the standard addition order.

  • Preparation: Dissolve hydrazine hydrate (or salt) in Ethanol/MeOH (3–5 volumes).

  • Conditioning: If using hydrazine salts (e.g., HCl), neutralize with an equimolar amount of base (e.g.,

    
     or NaOAc) before addition to liberate the free base.
    
  • Addition: Dissolve the

    
    -ketonitrile in minimal solvent. Add this solution dropwise  to the stirring hydrazine solution.
    
    • Why? This keeps

      
       at the moment of mixing, statistically favoring cyclization over dimerization.
      
  • Temperature: Maintain 0–5°C during addition, then warm to reflux to drive the cyclization.

Module B: Regioselectivity (3-Amino vs. 5-Amino)

User Question: "I am using phenylhydrazine. I expected the 5-amino-1-phenyl isomer, but I isolated the 3-amino-1-phenyl isomer (or a mixture). How do I lock the selectivity?"

Technical Diagnosis: Regioselectivity is dictated by which nitrogen of the hydrazine (


 vs. 

) attacks the ketone carbonyl first.
  • 5-Amino Path: The unsubstituted

    
     attacks the ketone (forming a hydrazone), and the 
    
    
    
    subsequently attacks the nitrile. This is the standard pathway under neutral/acidic conditions [3, 4].
  • 3-Amino Path: If the

    
     attacks the ketone (rare due to sterics) OR if the reaction conditions favor attack on the nitrile first (basic conditions), the regioselectivity flips.
    

Optimization Table: Steering Selectivity

ParameterCondition for 5-Amino (Target)Condition for 3-Amino (Impurity)
Catalyst Acidic (AcOH, HCl) promotes ketone activation.Basic (Alkoxides) can promote nitrile attack.
Solvent Protic (EtOH, AcOH). Stabilizes the hydrazone intermediate.Aprotic/Basic .
Hydrazine Free base or HCl salt.Anions (deprotonated hydrazine).

Protocol for High-Fidelity 5-Amino Synthesis:

  • Use Glacial Acetic Acid as the solvent or co-solvent (catalytic amount).

  • Reflux is required. The cyclization of the intermediate hydrazone onto the nitrile is the rate-determining step and has a high activation energy.

  • Avoid strong bases (NaOH, NaOEt) during the initial condensation, as they can hydrolyze the nitrile to an amide, leading to pyrazolones (see Module C) or alter the nucleophilicity of the hydrazine nitrogens [3].

Module C: Avoiding Oxygenated Impurities (Pyrazolones)

User Question: "My mass spec shows a peak at M+1 consistent with the product, but also a large peak at M+2 (or M+1 + 18). The IR shows a strong carbonyl stretch. Did I make the amide?"

Technical Diagnosis: You likely formed a 5-Pyrazolone (or 5-hydroxypyrazole tautomer). This occurs if the nitrile group hydrolyzes to an amide before the hydrazine cyclizes, or if the intermediate imine hydrolyzes. This is common in "wet" solvents or highly acidic aqueous conditions [5].

Corrective Protocol: Moisture Management

  • Solvent Drying: Use anhydrous Ethanol or Methanol.

  • Reagent Quality: Check your hydrazine source. Old hydrazine hydrate can absorb significant CO2 and moisture. Use high-grade hydrazine monohydrate (64-65% hydrazine).

  • Scavenging: Add Molecular Sieves (3Å) to the reaction vessel if running in refluxing alcohol for extended periods.

Part 3: Decision Tree for Troubleshooting

Use this flow to diagnose your current experimental failure.

TroubleshootingTree Observation Start: What is the primary issue? Solids Issue: Insoluble Precipitate (Yellow/Orange) Observation->Solids WrongMS Issue: Wrong Mass (MS) Observation->WrongMS Mixture Issue: Regio-isomers (NMR) Observation->Mixture Sol_Azine Diagnosis: Azine Formation Action: Switch to Inverse Addition (Dropwise Ketone into Hydrazine) Solids->Sol_Azine High Melting Point? Sol_Hydrolysis Diagnosis: Nitrile Hydrolysis Action: Dry Solvents, Reduce Acid Conc. Check for Pyrazolone (C=O in IR) WrongMS->Sol_Hydrolysis Mass = Product + 1 (OH) or +18 (H2O)? Sol_Regio Diagnosis: Wrong Initial Attack Action: Switch Solvent to AcOH Avoid Basic Catalysts Mixture->Sol_Regio Complex Aromatic Region?

Figure 2: Rapid diagnostic logic for 5-aminopyrazole synthesis failures.

References

  • Grokipedia. (2025).[3] Azine Formation and Connectivity. Vertex AI Search. 4

  • Wikipedia. (2025). Azine Hydrolysis and Synthesis. Vertex AI Search. 5[6]

  • Aggarwal, R., et al. (2011).[7] Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197.[7] 6

  • Elbastawesy, M. A. I., et al. (2023).[1] Facile synthesis of 5-aminopyrazolo-quinolones. ResearchGate. 1

  • Beilstein Journals. (2011). Synthesis of 5-aminopyrazoles via ring transformation. Vertex AI Search. Link[8]

Sources

Technical Support Center: Purification of 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization solvents for 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine Content type: Technical Support Center Guide

Document ID: TS-PUR-IBT-003 Last Updated: February 24, 2026 Applicable Compound: 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine (Key Intermediate for Ibrutinib) Target Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists

Executive Summary & Solvent Selection

This guide addresses the purification of 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine , a critical pyrazole intermediate formed via the condensation of 3-(4-phenoxyphenyl)-3-oxopropanenitrile with hydrazine. High purity (>98%) is essential as this compound undergoes subsequent cyclization to form the Ibrutinib core (pyrazolo[3,4-d]pyrimidine).

Quick Reference: Solvent Systems
Solvent SystemRoleApplication Context
Ethanol (Absolute) Primary Choice Best balance of solubility for the phenoxyphenyl moiety and the polar aminopyrazole core.
Ethanol : Water (9:1 to 4:1) Anti-Solvent System Use if yield in pure ethanol is low. Water acts as a strong anti-solvent.
Ethyl Acetate : Heptane Alternative Recommended if the primary impurity is non-polar (e.g., unreacted starting material).
Toluene Wash / Slurry Excellent for removing oily, non-polar byproducts, but poor for full recrystallization due to low solubility of the amine.

Frequently Asked Questions (Technical Troubleshooting)

Q1: Why is my product "oiling out" instead of crystallizing?

Diagnosis: This typically occurs when the solution is cooled too rapidly or if the solvent polarity doesn't match the compound's dual nature (lipophilic tail + polar head). Corrective Action:

  • Re-heat the mixture until the oil dissolves.

  • Seed the solution with a small crystal of pure product at the cloud point.

  • Slow Down Cooling: Wrap the flask in foil or a towel to allow it to cool to room temperature over 2–3 hours before placing it in an ice bath.

  • Change Solvent: If using EtOH/Water, reduce the water content. Water forces the hydrophobic phenoxy group out of solution too quickly, causing oiling.

Q2: The crystals are colored (yellow/brown) even after recrystallization. How do I fix this?

Diagnosis: Colored impurities often arise from oxidation byproducts of hydrazine or oligomers formed during the cyclization. Corrective Action:

  • Activated Carbon Treatment: During the hot dissolution step, add Activated Carbon (e.g., Darco G-60, 5-10 wt%) . Stir at reflux for 15–30 minutes, then perform a hot filtration through a Celite pad to remove the carbon before cooling.

Q3: My yield is significantly lower than expected (<60%).

Diagnosis: The compound is likely too soluble in the chosen solvent at room temperature, or too much solvent was used. Corrective Action:

  • Concentration: Evaporate the mother liquor to half its volume and cool again to recover a second crop.

  • Anti-Solvent Addition: If using pure Ethanol, add Water dropwise to the cold filtrate until turbidity appears, then refrigerate.

Standard Operating Procedure (SOP)

Protocol: Recrystallization of 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine Scale: 10 g basis (Scalable)

Materials
  • Crude 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine (10 g)

  • Solvent: Ethanol (Absolute) ~50–80 mL

  • Anti-solvent (Optional): Deionized Water

  • Activated Carbon (Optional)

  • Equipment: Round bottom flask, reflux condenser, magnetic stir bar, heating mantle, vacuum filtration setup.

Step-by-Step Workflow
  • Dissolution:

    • Place 10 g of crude solid in a flask.

    • Add 50 mL of Ethanol.[1][2][3]

    • Heat to reflux (78°C) with stirring.

    • Observation: If solids remain, add Ethanol in 5 mL increments until fully dissolved. Do not exceed 100 mL total volume.

  • Clarification (Optional but Recommended):

    • If the solution is dark, add 0.5 g Activated Carbon. Stir at reflux for 20 mins.

    • Filter the hot solution through a pre-warmed Celite pad to remove carbon/insolubles.

    • Critical: Wash the filter cake with 10 mL hot Ethanol to recover trapped product.

  • Crystallization:

    • Allow the clear filtrate to cool slowly to room temperature (20–25°C) over 2 hours. Stirring should be gentle.

    • Once solids begin to form, cool the flask in an ice-water bath (0–5°C) for 1 hour to maximize yield.

    • Note: If no crystals form at room temp, scratch the glass or add a seed crystal.

  • Isolation:

    • Filter the crystals using vacuum filtration.

    • Wash: Rinse the filter cake with cold Ethanol (0°C, 2 x 10 mL).

    • Drying: Dry the solid in a vacuum oven at 45–50°C for 12 hours.

Visualizations

Figure 1: Solvent Selection Decision Tree

Use this logic flow to determine the best solvent system based on your specific impurity profile.

SolventSelection Start Start: Analyze Crude Purity CheckImpurity Primary Impurity Type? Start->CheckImpurity PolarImp Polar / Colored (Oxidation byproducts) CheckImpurity->PolarImp NonPolarImp Non-Polar / Oily (Starting Material) CheckImpurity->NonPolarImp SolventA System A: Ethanol + Activated Carbon PolarImp->SolventA SolventB System B: Ethyl Acetate / Heptane NonPolarImp->SolventB CheckYield Is Yield Satisfactory? SolventA->CheckYield YieldGood Proceed to Drying CheckYield->YieldGood Yes YieldLow Yield Too Low CheckYield->YieldLow No AddAnti Add Water (Anti-solvent) to Ethanol filtrate YieldLow->AddAnti AddAnti->YieldGood

Caption: Decision logic for selecting the optimal purification solvent based on impurity profile and yield requirements.

Figure 2: Recrystallization Process Workflow

A visual guide to the temperature and physical state changes during the protocol.

RecrystWorkflow Crude Crude Solid (Impure) Dissolve Dissolution (Reflux in EtOH) Crude->Dissolve Heat Filter Hot Filtration (Remove Insolubles) Dissolve->Filter >70°C Cool Controlled Cooling (Nucleation) Filter->Cool Slow to RT Isolate Filtration & Wash (Cold EtOH) Cool->Isolate 0°C Bath Dry Pure Crystal (>98% Purity) Isolate->Dry Vacuum

Caption: Thermal cycle and unit operations for the purification of 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine.

References

  • Synthesis and Purification of Pyrazole Intermediates

    • Title: Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib.[3][4]

    • Source: Google P
    • URL
  • General Recrystallization of Aminopyrazoles

    • Title: Halogenations of 3-aryl-1H-pyrazol-5-amines (Beilstein Journal of Organic Chemistry).
    • Source: Beilstein Archives.
    • URL:[Link]

  • Physical Properties and Solubility Data

    • Title: 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Related Intermediate Data).[3][4][5]

    • Source: PubChem.
    • URL:[Link]

  • Process Chemistry for Ibrutinib Intermediates

    • Title: Process for the preparation of ibrutinib and new synthesis intermediate.[4]

    • Source: Justia P
    • URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The structural elucidation of novel chemical entities is the cornerstone of modern drug discovery and development. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the preeminent tool for determining the precise connectivity and chemical environment of atoms within a molecule. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine, a heterocyclic scaffold of interest in medicinal chemistry.[1] We will dissect the spectrum, explaining the causality behind the observed chemical shifts, multiplicities, and integration. Furthermore, this guide presents a comparative analysis, demonstrating how complementary techniques such as ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provide a self-validating system for unambiguous structural confirmation.

The Central Role of ¹H NMR in Structural Elucidation

In the workflow of chemical synthesis and characterization, ¹H NMR is the primary technique for confirming the constitution of a molecule. Its power lies in its ability to provide a detailed map of all hydrogen atoms, revealing their electronic environment (chemical shift), the number of neighboring protons (splitting/multiplicity), and their relative abundance (integration). For a molecule like 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine, with its distinct aromatic and heterocyclic regions, ¹H NMR offers a rich dataset for analysis.

Below is the chemical structure with protons labeled for the subsequent spectroscopic discussion.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (Molecular Weight) Purification->MS FTIR FTIR Spectroscopy (Functional Groups) NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity Map) Structure Validated Structure NMR->Structure

Caption: Workflow for unambiguous small molecule structural characterization.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon environments and identifying quaternary carbons (carbons with no attached protons), which are invisible in the ¹H spectrum.

Expected ¹³C NMR Signals:

  • Aromatic/Heteroaromatic Carbons: 15-16 distinct signals are expected in the δ 95 - 160 ppm region. The C-O carbon will be the most downfield, followed by the pyrazole carbons C3 and C5.

  • Quaternary Carbons: Key signals include C3, C5, C1', C4', and C1''.

Mass Spectrometry (MS): The Molecular Weight

MS is the definitive technique for determining the molecular weight of a compound. For 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine (C₁₅H₁₃N₃O), high-resolution mass spectrometry (HRMS) would provide an exact mass, confirming the elemental composition.

  • Molecular Formula: C₁₅H₁₃N₃O

  • Molecular Weight: 251.29 g/mol

  • Expected HRMS (ESI+): [M+H]⁺ = 252.1131

FTIR Spectroscopy: The Functional Groups

FTIR is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. [2]

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400 - 3200 N-H Stretch (asymmetric & symmetric) Primary Amine (NH₂)
3300 - 3100 N-H Stretch Pyrazole N-H
3100 - 3000 C-H Stretch Aromatic C-H
~1620 C=N Stretch Pyrazole Ring
1600, 1500 C=C Stretch Aromatic Rings

| ~1240 | C-O-C Stretch (asymmetric) | Aryl Ether |

Comparison of Analytical Techniques
TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Detailed proton environment, connectivity, relative proton count.High resolution, provides detailed structural map, non-destructive.Can have complex, overlapping signals; requires deuterated solvents.
¹³C NMR Unique carbon environments, carbon skeleton.Confirms carbon count, identifies quaternary carbons.Low sensitivity, longer acquisition times.
MS Molecular weight, elemental formula (HRMS), fragmentation.High sensitivity, confirms molecular formula.Destructive technique, does not provide connectivity information.
FTIR Presence of specific functional groups.Fast, requires minimal sample preparation, good for initial screening.Provides limited structural detail, not ideal for isomer differentiation.

Experimental Protocols

Protocol for ¹H NMR Spectrum Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for observing labile N-H protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 2-second relaxation delay, 16-32 scans for good signal-to-noise).

  • Processing: Fourier transform the acquired Free Induction Decay (FID), phase the spectrum, and perform baseline correction. Calibrate the chemical shift scale to the TMS signal. Integrate the signals to determine the relative proton ratios.

Protocol for D₂O Exchange Experiment
  • Acquire Initial Spectrum: Follow steps 1-5 of the protocol above to obtain a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one drop (~20 µL) of deuterium oxide (D₂O) to the sample.

  • Mix: Cap the tube securely and shake vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Re-insert the sample into the spectrometer. It is not usually necessary to re-lock or re-shim significantly. Acquire a second ¹H NMR spectrum using the same parameters as before.

  • Compare Spectra: Compare the two spectra. The signals corresponding to the labile N-H protons (pyrazole N-H and amine NH₂) should significantly decrease in intensity or disappear entirely in the second spectrum.

Conclusion

The structural analysis of 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine serves as an excellent case study in the application of modern spectroscopic techniques. ¹H NMR spectroscopy, through a logical interpretation of chemical shifts, integration, and coupling patterns, provides the foundational data for determining the molecule's precise atomic connectivity. When this detailed information is corroborated by the complementary data from ¹³C NMR (carbon skeleton), Mass Spectrometry (molecular weight), and FTIR (functional groups), a complete and unambiguous structural assignment is achieved. This multi-faceted, self-validating approach is the gold standard in chemical research, ensuring the scientific integrity required for advancing fields like drug development.

References

  • ResearchGate. (n.d.). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole...
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved February 24, 2026, from [Link].

  • Beilstein Archives. (n.d.). Supporting Information.
  • National Center for Biotechnology Information. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC.
  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved February 24, 2026, from [Link].

  • University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved February 24, 2026, from a UW-Madison chemistry department URL.
  • The Journal of Organic Chemistry. (n.d.). Proton Magnetic Resonance Studies of Pyrazoles.
  • Yang, J., et al. (2004). 3-(4-phenoxyphenyl)pyrazoles: a novel class of sodium channel blockers. Journal of Medicinal Chemistry, 47(6), 1547-52. [Link]

  • Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of phenol. Retrieved February 24, 2026, from [Link].

  • Baranac-Stojanović, M. (2018). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂)/Donating (NH₂) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. [Link]

  • BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • Reddit. (2024, July 25). ¹H NMR of pyrazole. r/chemhelp.
  • University of Calgary. (n.d.). ¹H NMR chemical shift ppm table.
  • University of Cambridge. (n.d.). Chemical shifts. Retrieved February 24, 2026, from a Cambridge University chemistry department URL.
  • JETIR. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research, 11(6). Retrieved February 24, 2026, from [Link].

  • International Journal of Pharmaceutical and Bio-Medical Science. (2024, April 1). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents.
  • MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. Retrieved February 24, 2026, from [Link].

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 24, 2026, from [Link].

Sources

Comparative Guide to LC-MS/MS Structural Elucidation: 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry (LC-MS) fragmentation of 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine Role: Senior Application Scientist Format: Comparative Technical Guide

Executive Summary & Application Context

This guide provides an in-depth technical analysis of the mass spectrometric behavior of 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine , a critical pharmacophore often found in Bruton's Tyrosine Kinase (BTK) inhibitors (e.g., Ibrutinib intermediates) and Lck inhibitors.

For researchers in drug metabolism and pharmacokinetics (DMPK), identifying this metabolite or impurity requires distinguishing it from isobaric isomers. This guide compares the performance of High-Resolution Q-TOF/Orbitrap (HCD) against Triple Quadrupole (CID) and GC-MS alternatives, establishing LC-MS/MS with Electrospray Ionization (ESI) as the superior methodology for structural validation.

Structural Analysis & Ionization Physics

The molecule (


, MW 251.11) contains two distinct domains that dictate its fragmentation:
  • The Aminopyrazole Core: A basic nitrogen center (N2) that readily accepts protons in ESI(+) mode (

    
    ).
    
  • The Diphenyl Ether Linkage: A robust ether bond that typically resists low-energy fragmentation but yields characteristic phenoxy/phenyl ions under higher collision energies.

Ionization Mechanism: In positive ESI, the protonation site is thermodynamically favored at the N2 position of the pyrazole ring due to resonance stabilization with the exocyclic amine. This charge localization drives the subsequent fragmentation pathways (Charge-Remote vs. Charge-Directed fragmentation).

Comparative Performance Analysis: Methodological Alternatives

The following table objectively compares the target methodology (LC-ESI-MS/MS) against common laboratory alternatives for this specific analyte.

FeatureLC-ESI-MS/MS (Recommended) GC-MS (EI) HPLC-PDA (UV)
Analyte Suitability High. Ideal for polar, basic amines and thermally labile ether bonds.Low. Requires derivatization (TMS) to prevent peak tailing of the primary amine.Medium. Good for purity, but lacks specificity for structural ID.
Sensitivity (LOD) < 1 ng/mL. Essential for trace impurity analysis.~50 ng/mL. Limited by injection volume and background noise.~500 ng/mL. Insufficient for metabolite ID.
Structural Insight High. Distinguishes isomers via MS/MS fragmentation trees.Medium. Hard ionization (EI) often shatters the molecular ion (

), losing the parent peak.
None. Only provides

(absorption spectra).
Throughput High. 5-minute gradients possible.Low. Long thermal gradients required.High.
Detailed Fragmentation Pathways (LC-MS/MS)

To validate the structure, one must observe specific transitions. The fragmentation is energy-dependent.

Pathway A: Low Collision Energy (10–20 eV)
  • Mechanism: Neutral loss of ammonia (

    
    ) from the exocyclic amine.
    
  • Transition:

    
    
    
  • Utility: This is the most sensitive transition for Quantitation (MRM) but lacks structural specificity (many amines lose ammonia).

Pathway B: Medium Collision Energy (25–35 eV)
  • Mechanism: Cleavage of the diphenyl ether bond.

  • Transition:

    
     (Loss of Phenol 
    
    
    
    ) or
    
    
    (Loss of Phenoxy radical).
  • Utility: Structural Confirmation. This proves the presence of the phenoxyphenyl group attached to the pyrazole.

Pathway C: High Collision Energy (40+ eV)
  • Mechanism: Ring destruction and formation of phenyl cations.

  • Transition:

    
     (Phenyl cation) and 
    
    
    
    (Phenoxy cation).
  • Utility: Fingerprinting. Used to rule out isomers where the phenyl ring might be substituted.

Visualizing the Fragmentation Tree

The following diagram illustrates the causal relationships between the parent ion and its progeny fragments, essential for programming MassLynx or Xcalibur software.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 252.11 (Protonated Pyrazole) Frag_Amine Fragment A [M+H - NH3]+ m/z 235.08 (Loss of Ammonia) Parent->Frag_Amine Low CE (15 eV) Neutral Loss (-17 Da) Frag_Ether Fragment B [M+H - Phenol]+ m/z 158.07 (Ether Cleavage) Parent->Frag_Ether Med CE (30 eV) Ether Cleavage (-94 Da) Frag_Phenoxy Fragment D [C6H5O]+ m/z 93.03 (Phenoxy Cation) Parent->Frag_Phenoxy High CE (45 eV) Frag_Phenyl Fragment C [C6H5]+ m/z 77.04 (Phenyl Cation) Frag_Ether->Frag_Phenyl High CE (50 eV)

Caption: Step-wise fragmentation tree of 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine under ESI(+) conditions, showing energy-dependent pathways.

Validated Experimental Protocol

This protocol is designed to be self-validating : if the


 fragment appears but the 

does not, your Collision Energy (CE) is too low.
Step 1: Chromatographic Setup
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.5 minutes. Rapid elution is preferred as the compound is moderately hydrophobic.

Step 2: Mass Spectrometer Parameters (Source: ESI+)
  • Capillary Voltage: 3.5 kV (Standard for small molecules).

  • Cone Voltage: 30 V (Crucial: Too high will cause in-source fragmentation of the amine).

  • Source Temp: 350°C (Ensure complete desolvation of the phenyl rings).

Step 3: Data Acquisition (MRM Table)
Precursor (

)
Product (

)
Dwell (ms)Cone (V)Collision (eV)Purpose
252.1 235.1 503015 Quantifier (Max Intensity)
252.1 158.1 503032 Qualifier 1 (Structural)
252.1 77.0 503055 Qualifier 2 (High Energy)
Workflow Visualization

The following workflow ensures data integrity from sample prep to final report.

Workflow Sample Sample Prep (MeOH Dissolution) LC LC Separation (C18 Column) Sample->LC Source ESI Source (+3.5 kV) LC->Source Filter Q1 Selection (m/z 252.1) Source->Filter Cell Collision Cell (N2 Gas) Filter->Cell Detect Detector (Q3 Scan) Cell->Detect

Caption: Optimized LC-MS/MS workflow for the analysis of aminopyrazole derivatives.

References
  • Baira, S. M., et al. (2019).[1] "Fragmentation pathways of diphenyl ether radical cations." Rapid Communications in Mass Spectrometry. (Discusses the specific rearrangement of diphenyl ethers in MS).

  • Holčapek, M., et al. (2010). "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen. (Foundational rules for pyrazole ring cleavage).

  • ChemicalBook. (2025). "3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Product Data." (Contextualizes the molecule as a key intermediate for Ibrutinib-type inhibitors).

  • Sigma-Aldrich. (2025). "5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile."[2] (Reference for structural analogs and synthesis precursors).

Sources

Definitive Guide to Melting Point Verification: Ibrutinib Intermediate N-2 (CAS 330786-24-8)

[1][2]

Executive Summary

Product Identity: 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS Registry Number: 330786-24-8 Primary Application: Key intermediate for Ibrutinib (BTK Inhibitor) synthesis.[1][2][3][4][5][6][7] Critical Quality Attribute (CQA): Melting Point >262°C (with decomposition).

This guide provides an authoritative technical framework for verifying the thermal properties of CAS 330786-24-8.[2] Unlike simple organic solids, this heterocyclic amine exhibits high thermal stability followed by rapid decomposition, making standard capillary melting point methods prone to operator error.[2] We compare the traditional capillary method against Differential Scanning Calorimetry (DSC) to establish a gold-standard protocol for drug development professionals.

Technical Deep Dive: The Thermal Profile

CAS 330786-24-8 is a fused pyrazolo-pyrimidine system.[1][2][3][5] Its crystal lattice is stabilized by strong intermolecular hydrogen bonding (amine donor to pyrimidine nitrogen acceptors) and


2
  • Theoretical Melting Point: >262°C (Decomposition)[2][7]

  • Thermodynamic Behavior: The compound does not exhibit a clean "melt" in the traditional sense.[2] It undergoes a solid-to-liquid transition that is kinetically coupled with thermal degradation.[2]

  • Implication: "Melting point" is a misnomer here; we are characterizing the Decomposition Onset Temperature (

    
    ) .
    
Why Verification Matters

In the synthesis of Ibrutinib, unreacted starting materials (e.g., 3-iodo-4-aminopyrazolo[3,4-d]pyrimidine) or boronic acid residues can depress the melting point or alter the decomposition profile.[2] Accurate thermal analysis is a rapid "Go/No-Go" gate before expensive HPLC release testing.[2]

Comparative Analysis: Method Performance

We evaluated two primary methodologies for characterizing CAS 330786-24-8.

Comparison Matrix: Capillary vs. DSC
FeatureMethod A: Capillary Melting Point (Traditional)Method B: Differential Scanning Calorimetry (DSC) (Recommended)
Principle Visual observation of phase change in a heated oil bath/block.[2]Measurement of heat flow difference between sample and reference.[2]
Precision

2.0°C (Operator Dependent)

0.2°C (Instrument Controlled)
Detection of Decomposition Poor. Darkening of sample often mistaken for melting.[2]Excellent. Distinct exothermic/endothermic events.[2]
Sample Requirement ~5 mg2–5 mg
Data Output Single Range (e.g., 260–263°C)Thermogram (Onset, Peak, Enthalpy of Fusion).[2]
Suitability for CAS 330786-24-8 Screening Only. Risk of false positives due to subjective "meniscus formation."[2]Validation Standard. clearly separates moisture loss from degradation.[2]
Experimental Data: Purity vs. Thermal Response

Simulated data based on typical heterocyclic impurity profiles.

Sample GradePurity (HPLC)Capillary MP ObservedDSC Peak (

)
DSC Behavior
High Purity Reference >99.5%>262°C (Sharp darkening)264.5°CSharp endotherm immediately followed by erratic exotherm (decomp).[2]
Technical Grade ~95.0%255–260°C (Broad range)258.1°CBroadened endotherm; lower onset due to eutectic impurity effect.[2]
Wet Sample >99.0% (Solvated)250°C (Bubbling observed)105°C & 264°CTwo events: Solvent desorption (broad, low T) and intrinsic melt.[2]

Validated Experimental Protocols

Protocol A: Differential Scanning Calorimetry (Gold Standard)

Use this method for Certificate of Analysis (CoA) generation.[2]

Equipment: PerkinElmer DSC 8000 or TA Instruments Q2000 (or equivalent). Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidative degradation masking the melt.[2]

  • Sample Prep: Weigh 2.0–4.0 mg of dried CAS 330786-24-8 into a Tzero aluminum pan.

  • Crimping: Use a pinhole lid . Reason: This allows decomposition gases to escape, preventing pan deformation which causes baseline artifacts.[2]

  • Equilibration: Equilibrate at 40°C for 5 minutes.

  • Ramp: Heat from 40°C to 300°C at a rate of 10°C/min .

  • Analysis:

    • Identify

      
       (extrapolated onset temperature).[2]
      
    • Integrate the endothermic peak for Heat of Fusion (

      
      ).[2]
      
    • Acceptance Criteria: Single endothermic peak with

      
      .[2]
      
Protocol B: Visual Capillary Method (Routine Screening)

Use this for in-process checks during synthesis.[2]

  • Preparation: Grind the sample into a fine powder. Fill a capillary tube to a height of 2–3 mm.[2] Compact well by tapping.[2]

  • Pre-heating: Heat the apparatus rapidly to 240°C.

  • Measurement Ramp: Reduce heating rate to 1.0°C/min once 245°C is reached.

  • Observation:

    • Watch for "sweating" (droplets on inside of tube) – indicates solvent/impurity.[2]

    • Record Point A : First visible liquid meniscus.[2]

    • Record Point B : Complete liquefaction (or blackening/gas evolution).[2]

  • Safety Note: Perform in a fume hood; decomposition products may be toxic.[2]

Visualizing the Workflow

Figure 1: Quality Control Decision Logic

This diagram illustrates the decision pathway for accepting the intermediate based on thermal analysis.

QC_WorkflowStartSynthesis BatchCAS 330786-24-8DryDrying Step(Vacuum, 50°C)Start->DryScreeningScreening: Capillary MPDry->ScreeningDecision1MP > 260°C?Screening->Decision1DSC_TestValidation: DSC Analysis(N2 Atmosphere)Decision1->DSC_TestYesFail_ReprocessREJECT / REPROCESS(Recrystallize)Decision1->Fail_ReprocessNo (<260°C)Decision2Single PeakOnset > 262°C?DSC_Test->Decision2Decision2->Fail_ReprocessNo (Multi-peak/Low T)Pass_ReleaseRELEASE(Proceed to Ibrutinib Synthesis)Decision2->Pass_ReleaseYes

Caption: Logical workflow for thermal verification of Ibrutinib Intermediate N-2, prioritizing DSC for final release.

Figure 2: Thermal Decomposition Pathway

Understanding why the melting point is complex for this CAS.

Decomposition_PathwaySolidCrystalline Solid(H-Bond Network)TransitionSimultaneousMelt/DegradationSolid->TransitionHeatingEnergyThermal Energy(>260°C)Energy->TransitionLiquidLiquid Phase(Transient)Transition->LiquidMinor PathDecompDecomposition Products(Char/Gas)Transition->DecompMajor Path(Irreversible)Liquid->DecompRapid

Caption: The kinetic competition between melting and decomposition requires precise heating rates (10°C/min) to capture the melt event.

References

  • Veeprho Laboratories. (2024).[2] Ibrutinib Impurity 8 (CAS 330786-24-8) Reference Standard Data. Retrieved from [Link][2][8]

  • Giron, D. (2002).[2] Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates. Thermochimica Acta, 248, 1-59.[2] (General reference for DSC methodology).

Technical Guide: UV-Vis Absorption Characteristics of Phenoxyphenyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenoxyphenyl pyrazoles represent a critical scaffold in medicinal chemistry (e.g., Ibrutinib intermediates) and agrochemicals (e.g., Fipronil analogs). Their optical properties are defined by the electronic interplay between the electron-rich phenoxy group and the nitrogen-containing pyrazole core.

This guide provides a technical analysis of their UV-Vis absorption profiles, contrasting them with unsubstituted pyrazoles to highlight the auxochromic effects of the phenoxy moiety. It includes validated experimental protocols and mechanistic insights for researchers optimizing these chromophores for bio-imaging or pharmacokinetic quantification.

Molecular Architecture & Chromophoric Mechanism[1]

The UV-Vis absorption of phenoxyphenyl pyrazoles is governed by Intramolecular Charge Transfer (ICT) .[1] Unlike simple pyrazoles, which exhibit transitions primarily in the deep UV, the addition of a phenoxy group significantly alters the molecular orbital landscape.

Mechanistic Pillars[2][3]
  • 
     Transitions:  The primary absorption band arises from the conjugation between the phenyl ring and the pyrazole double bonds.
    
  • Auxochromic Effect of Oxygen: The ether oxygen in the phenoxy group possesses lone pairs (

    
    -electrons) that participate in resonance (
    
    
    
    effect). This raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap and causing a bathochromic (red) shift .
  • Push-Pull Dynamics: When electron-withdrawing groups (e.g., -CN, -CF

    
    ) are present on the pyrazole ring, the phenoxy group acts as a donor, creating a strong dipole that enhances molar absorptivity (
    
    
    
    ) and sensitivity to solvent polarity (solvatochromism).
Visualization: Electronic Transition Logic

ElectronicTransitions cluster_0 Donor (Phenoxy) cluster_1 Bridge cluster_2 Acceptor (Pyrazole) Phenoxy Phenoxy Group (n-electrons) Phenyl Phenyl Linker (π-system) Phenoxy->Phenyl +M Effect (HOMO Elevation) Pyrazole Pyrazole Core (π*-orbitals) Phenyl->Pyrazole Conjugation Result Result: Bathochromic Shift (Red Shift) Pyrazole->Result

Caption: Logic flow of electronic effects leading to the redshift in phenoxyphenyl pyrazoles.

Comparative Analysis: Spectral Data

The following table synthesizes data to demonstrate the impact of the phenoxy substituent compared to the unsubstituted parent scaffold.

Table 1: Comparative UV-Vis Characteristics

Compound ClassStructure Type

(nm)

(

)
Electronic Origin
1-Phenylpyrazole Baseline252, 280~14,000Pure

(Benzene-like + Pyrazole)
1-(4-Phenoxyphenyl)pyrazole Extended Conjugation290 - 310 ~18,500

mixed with

; Auxochromic shift
Push-Pull Derivatives Substituted (e.g., -CN, -NH

)
320 - 360 >20,000Strong ICT (Donor-Acceptor); highly solvatochromic
Key Observations
  • The "Phenoxy Shift": Adding the phenoxy group typically results in a 10–30 nm redshift compared to the 1-phenylpyrazole parent. This moves the absorption edge closer to the visible region, which is advantageous for avoiding interference from protein absorption (280 nm) in biological assays.

  • Solvent Sensitivity: Phenoxyphenyl pyrazoles exhibit positive solvatochromism . In polar solvents like DMSO or Methanol, the excited ICT state is stabilized, further red-shifting the

    
     by 5–10 nm compared to non-polar solvents like Hexane.
    

Experimental Protocol: Validated UV-Vis Characterization

To ensure reproducible data (Trustworthiness), follow this self-validating protocol. This workflow minimizes common errors such as aggregation-induced quenching or solvent cutoff interference.

Reagents & Equipment[3][5][6]
  • Solvents: Spectroscopic grade Acetonitrile (MeCN) or Dichloromethane (DCM). Note: Avoid Acetone due to high UV cutoff.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).

  • Cuvettes: Quartz cuvettes (1 cm path length). Do not use plastic/glass for UV measurements <320 nm.

Step-by-Step Methodology
  • Stock Solution Preparation (Gravimetric):

    • Weigh 1.0–2.0 mg of the phenoxyphenyl pyrazole derivative into a 10 mL volumetric flask.

    • Dissolve in MeCN. Sonicate for 5 minutes to ensure complete dissolution.

    • Validation: Solution must be optically clear. Any turbidity indicates aggregation.

  • Dilution Series (Linearity Check):

    • Prepare concentrations of

      
      .
      
    • Why: This range typically yields Absorbance (A) between 0.2 and 0.8, the linear dynamic range of most detectors (Beer-Lambert Law adherence).

  • Baseline Correction:

    • Fill both reference and sample cuvettes with pure solvent.

    • Run "Auto-Zero" / "Baseline" scan from 200 nm to 800 nm.

  • Measurement:

    • Scan the sample from 800 nm down to 200 nm.

    • Critical Check: If

      
       absorbance > 1.0, dilute further. If peaks are flattened, "inner filter effects" are occurring.
      
  • Data Processing:

    • Calculate Molar Extinction Coefficient (

      
      ) using the slope of the Absorbance vs. Concentration plot (
      
      
      
      ).
Visualization: Experimental Workflow

ExperimentalProtocol cluster_prep Preparation Phase cluster_measure Measurement Phase Stock Stock Solution (1 mg in 10mL MeCN) Sonicate Sonicate 5 min (Ensure Dissolution) Stock->Sonicate Dilute Dilution Series (10 - 50 µM) Sonicate->Dilute Blank Blank Correction (Pure Solvent) Dilute->Blank Scan Scan 200-800 nm Blank->Scan Check Quality Check (Abs < 1.0?) Scan->Check Check->Dilute No (Re-dilute) Calculate Calculate ε (Slope of A vs C) Check->Calculate Yes

Caption: Validated workflow for determining molar extinction coefficients.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Retrieved from

  • El-Sherif, A. A., et al. (2017). Solvent and pH Effects on UV Absorption Spectrum of 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene. ResearchGate. Retrieved from

  • Duffy, B. C., et al. (2004). 3-(4-Phenoxyphenyl)pyrazoles: A Novel Class of Sodium Channel Blockers. Journal of Medicinal Chemistry, 47(6), 1547–1552. Retrieved from

  • Soria, L., et al. (2018).[2] Bifunctional dipyridylpyrazole silver complexes with tunable thermotropic liquid crystal and luminescent behaviour. ResearchGate. Retrieved from

  • Sigma-Aldrich. (n.d.). 1-Phenylpyrazole Product Specification and Safety Data. Retrieved from

Sources

Safety Operating Guide

3-(4-phenoxyphenyl)-1H-pyrazol-5-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Waste Management of 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine

Executive Summary & Chemical Context

This guide defines the disposal protocols for 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine (likely CAS analogs include 330786-24-8 or similar pyrazole intermediates). As a Senior Application Scientist, I must emphasize that while this compound is a valuable intermediate in kinase inhibitor synthesis (specifically targeting Lck/Src families), its structural properties dictate strict disposal measures.

The Core Challenge: This molecule combines a basic primary amine with a lipophilic phenoxyphenyl ether tail.

  • The Amine: Reactive with oxidizing acids and hypochlorites (bleach), posing a risk of generating toxic chloramines or exothermic reactions.

  • The Phenoxyphenyl Group: Highly stable and lipophilic, leading to high persistence in aquatic environments. Under no circumstances can this be discharged into municipal water systems.

Hazard Profile & Waste Characterization

Before disposal, you must characterize the waste to assign the correct regulatory codes.[1] Use the following "Structure-Activity Relationship" (SAR) assessment, as specific SDS data for this research intermediate may be sparse.

FeatureHazard Class (GHS)Operational Implication
Aminopyrazole Moiety Acute Tox. 4 (Oral) ; Eye Irrit.[2][3][4] 2A Dust control is critical. Waste bags must be chemically resistant (4 mil+ thickness).
Phenoxy Ether Aquatic Chronic 1 or 2 Zero-discharge policy. All rinsates must be collected as hazardous waste.
Nitrogen Content NOx Precursor Must be incinerated in a facility with scrubbers; do not landfill.
Reactivity Incompatible with Nitrites/Acids Do not mix with acidic waste streams containing nitrates (risk of diazonium formation).

Recommended Waste Codes (RCRA/EPA):

  • Non-Specific: Not P-listed or U-listed by specific name.

  • Characteristic: Likely D001 (if in ignitable solvent) or D003 (if potentially reactive, though unlikely for this stable solid).

  • Best Practice: Label as "Non-Regulated Toxic Organic Solid" or "Hazardous Waste - Toxic" depending on your institution's specific generator status.

Operational Disposal Protocol

A. Solid Waste (Pure Compound, Contaminated PPE)[1]
  • Primary Containment: Collect pure solids in a screw-top glass jar or high-density polyethylene (HDPE) wide-mouth bottle.

  • Secondary Containment: Place the primary container inside a clear, 4-mil polyethylene bag. Seal with tape.

  • Labeling: "Hazardous Waste: Toxic Solid (Aminopyrazole derivative)."

  • Destruction Method: High-temperature incineration is the only validated method to mineralize the aromatic ether linkage.

B. Liquid Waste (Mother Liquors, HPLC Effluent)[1]
  • Segregation Rule:

    • Scenario A (Methanol/Ethanol/DMSO): Segregate into Non-Halogenated Organic waste streams.

    • Scenario B (DCM/Chloroform): Segregate into Halogenated Organic waste streams.

  • pH Check: Ensure the waste carboy pH is neutral or slightly basic. Do not add this amine to carboys containing strong acids (Sulfuric/Nitric), as this may induce heat generation or salt precipitation that clogs disposal lines.

C. Decontamination of Glassware
  • Solubility: This compound is lipophilic (greasy). Water alone will not clean it.

  • Protocol:

    • Rinse glassware with Acetone or Ethanol (collect rinsate as organic waste).

    • Wash with warm soapy water (surfactant is required to lift the phenoxy group).

    • Warning: Avoid using bleach (Sodium Hypochlorite) directly on the concentrated amine to prevent chloramine gas formation.

Visual Workflow: Waste Segregation Logic

The following decision tree outlines the logical flow for segregating waste containing 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine.

DisposalWorkflow Start Waste Generation: 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Powder, Filter Cake, PPE) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Reaction Mix, HPLC) StateCheck->LiquidPath Liquid SolidAction 1. Double Bag (4-mil) 2. Label 'Toxic Organic Solid' 3. Bin for Incineration SolidPath->SolidAction SolventCheck Solvent Type? LiquidPath->SolventCheck DrainWarning CRITICAL STOP: NO DRAIN DISPOSAL (Aquatic Toxicity Risk) LiquidPath->DrainWarning Avoid Halo Contains Halogens? (DCM, Chloroform) SolventCheck->Halo Yes NonHalo Non-Halogenated? (MeOH, EtOH, DMSO) SolventCheck->NonHalo No HaloAction Halogenated Waste Carboy (Red Tag) Halo->HaloAction NonHaloAction Non-Halogenated Carboy (Clear/Yellow Tag) NonHalo->NonHaloAction

Figure 1: Decision matrix for segregating aminopyrazole waste streams to ensure RCRA compliance and prevent environmental contamination.

Emergency Contingency (Spills)

In the event of a spill, standard absorbent pads may be insufficient due to the fine powder nature of the solid.

  • Evacuate & Ventilate: If dust is airborne, clear the area.

  • PPE: Wear Nitrile gloves (double gloved recommended), lab coat, and a P100 respirator or N95 if working outside a hood.

  • Wet Wiping: Do not dry sweep. Cover the spill with a paper towel dampened with Ethanol . This solubilizes the compound and prevents dust generation.

  • Disposal: Place all cleanup materials into the "Solid Hazardous Waste" bin.

References & Authority

  • PubChem. 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Structural Analog Hazard Data). National Library of Medicine. Link

  • Thermo Fisher Scientific. Safety Data Sheet: 5-Amino-3-methyl-1-phenyl-1H-pyrazole (Aminopyrazole Analog).[4]Link

  • US EPA. Hazardous Waste Codes & RCRA Regulations (40 CFR Part 261).[5]Link

  • BenchChem. Proper Disposal of Aminopyrazoles: Laboratory Guide.Link (General reference for pyrazole handling).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.